(-)-cis-2-Benzamidocyclohexanecarboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,2S)-2-benzamidocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,16)(H,17,18)/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUANNVQABXUYKU-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26693-55-0 | |
| Record name | (-)-cis-2-Benzamidocyclohexanecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is (-)-cis-2-Benzamidocyclohexanecarboxylic Acid?
An In-depth Technical Guide to (-)-cis-2-Benzamidocyclohexanecarboxylic Acid: A Chiral Resolving Agent and Synthetic Building Block
Introduction
This compound is a chiral organic compound valued primarily for its role as a resolving agent in stereochemistry. Its rigid cyclohexane framework, coupled with the strategic placement of amide and carboxylic acid functional groups, enables it to effectively discriminate between enantiomers of racemic bases. This guide provides a comprehensive overview of its chemical properties, synthesis, and core applications, with a particular focus on the mechanistic principles and practical methodologies relevant to researchers in organic synthesis and pharmaceutical development. The ability to isolate single enantiomers is critical in the pharmaceutical industry, as the physiological activity of a drug molecule often resides in only one of its enantiomers, while the other may be inactive or even harmful.
Physicochemical Properties and Stereochemistry
The defining characteristic of this compound is its specific three-dimensional structure. The "cis" designation indicates that the benzamido and carboxylic acid substituents are on the same side of the cyclohexane ring. The "(-)" prefix refers to its levorotatory optical activity, meaning it rotates plane-polarized light to the left. The absolute configuration of this enantiomer is (1R, 2S).
The presence of a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and a carboxylic acid group allows for multiple points of interaction, which is crucial for its function as a resolving agent.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₃ | [1] |
| Molecular Weight | 247.29 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 205-209 °C (for the (+) enantiomer) | [1][2] |
| Optical Rotation [α] | [α]20/D -34°, c=1 in chloroform (Value inferred from the (+) enantiomer) | [2] |
| Stereochemistry | (1R, 2S)-cis | [2] |
Synthesis and Preparation
The synthesis of enantiomerically pure this compound typically involves the benzoylation of the corresponding amino acid, followed by resolution. A common and logical approach begins with the racemic cis-2-aminocyclohexanecarboxylic acid.
Proposed Synthetic Workflow:
-
Benzoylation: Racemic cis-2-aminocyclohexanecarboxylic acid is reacted with benzoyl chloride under Schotten-Baumann conditions (in the presence of a base like NaOH) to yield racemic cis-2-benzamidocyclohexanecarboxylic acid.
-
Resolution: The resulting racemic acid is then resolved using a chiral base, such as (R)-(+)-1-phenylethylamine. This reaction forms a pair of diastereomeric salts.
-
Separation: Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization.
-
Liberation: The desired diastereomeric salt is isolated and then acidified to liberate the enantiomerically pure this compound.
Caption: Conceptual diagram of chiral recognition leading to diastereomeric salts.
Experimental Protocol: General Procedure for Chiral Resolution
This protocol outlines a generalized workflow for resolving a racemic amine. The optimal solvent, temperature, and stoichiometry must be determined empirically for each specific substrate.
Materials:
-
Racemic base (e.g., 1-phenylethylamine)
-
This compound (1 equivalent)
-
Solvent (e.g., methanol, ethanol, acetone, or mixtures)
-
Hydrochloric acid (e.g., 1 M HCl)
-
Sodium hydroxide (e.g., 1 M NaOH)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Workflow:
-
Salt Formation:
-
Dissolve the racemic base in a suitable solvent with gentle heating.
-
In a separate flask, dissolve an equimolar amount of this compound in the minimum amount of the same hot solvent.
-
Add the resolving agent solution to the base solution. Stir briefly.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization. The less soluble diastereomeric salt should precipitate.
-
The key to high enantiomeric purity is slow cooling, which allows the crystal lattice to form in a thermodynamically controlled manner, excluding the more soluble diastereomer.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove adhering mother liquor containing the more soluble salt.
-
The enantiomeric purity of the salt can be checked at this stage by liberating a small sample and analyzing it via chiral HPLC. If purity is insufficient, recrystallization may be necessary.
-
-
Liberation of the Free Base:
-
Suspend the isolated diastereomeric salt in water.
-
Add a stoichiometric amount of a base (e.g., 1 M NaOH) to deprotonate the amine and form the sodium salt of the resolving agent.
-
Extract the liberated, enantiomerically enriched free base with an organic solvent.
-
Dry the organic extracts (e.g., over MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Recovery of the Resolving Agent:
-
Take the aqueous layer from the previous step, which contains the sodium salt of this compound.
-
Acidify the solution with an acid (e.g., 1 M HCl) until the resolving agent precipitates.
-
Collect the solid resolving agent by vacuum filtration, wash with cold water, and dry. It can then be reused.
-
Caption: Experimental workflow for chiral resolution using a resolving agent.
Role as a Chiral Building Block in Drug Development
Beyond its role in resolution, this compound and its derivatives serve as valuable chiral building blocks, or synthons, in medicinal chemistry. [3]The rigid cyclohexane scaffold is a common motif in drug design because it reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a biological target.
The functionalities of the molecule can be selectively modified. For example, the carboxylic acid can be converted to esters, amides, or alcohols, while the benzamido group can be altered or removed. This versatility allows for the synthesis of a library of structurally related chiral compounds for structure-activity relationship (SAR) studies.
A pertinent example is the structurally related compound 2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid, which has been identified as a potent positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). [4]This demonstrates that the cis-2-amidocyclohexanecarboxylic acid scaffold is a viable starting point for discovering new therapeutic agents.
Conclusion
This compound is a powerful and reliable tool for the separation of enantiomers. Its efficacy stems from a well-defined stereochemistry and a combination of functional groups that facilitate robust chiral recognition through the formation of diastereomeric salts with differential solubilities. The straightforward experimental protocols for its use and recovery make it an attractive choice for both academic research and industrial-scale applications. Furthermore, its structural framework holds potential for use as a chiral scaffold in the design and synthesis of new, enantiomerically pure pharmaceutical agents, underscoring its continued relevance in modern chemistry.
References
-
ChemicalBook. (+)-CIS-2-BENZAMIDOCYCLOHEXANECARBOXYLIC ACID | 26685-82-5.
-
ResearchGate. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control.
-
Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents.
-
MySkinRecipes. cis-2-Carbomethoxycyclohexane-1-carboxylic acid.
-
Sigma-Aldrich. cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride.
-
PubChem. 2-Benzoylcyclohexanecarboxylic acid.
-
Wikipedia. Chiral resolution.
-
PubMed. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control.
-
PubChem. cis-2-Methylcyclohexanecarboxylic acid.
-
Sigma-Aldrich. cis-2-(Fmoc-amino)-cyclohexanecarboxylic acid.
-
Tokyo Chemical Industry Co., Ltd. cis-1,2-Cyclohexanedicarboxylic Acid.
-
PubMed. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography.
-
TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents.
-
Parchem. This compound.
-
ScholarWorks at WMU. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
-
PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design.
-
PubMed Central. Efficient synthesis of cis-2,6-di-(2-quinolylpiperidine).
-
Google Patents. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
-
Google Patents. Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
PubMed. Integrated synthetic, pharmacological, and computational investigation of cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid enantiomers as positive allosteric modulators of metabotropic glutamate receptor subtype 4.
-
Sigma-Aldrich. cis-2-Carbomethoxycyclohexane-1-carboxylic acid.
-
Benchchem. Chiral Synthesis of cis-2-Amino-cyclohex-3-enecarboxylic Acid: A Technical Guide.
Sources
- 1. parchem.com [parchem.com]
- 2. (+)-CIS-2-BENZAMIDOCYCLOHEXANECARBOXYLIC ACID | 26685-82-5 [chemicalbook.com]
- 3. cis-2-Carbomethoxycyclohexane-1-carboxylic acid [myskinrecipes.com]
- 4. Integrated synthetic, pharmacological, and computational investigation of cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid enantiomers as positive allosteric modulators of metabotropic glutamate receptor subtype 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of an Antifibrinolytic Powerhouse: A Technical Guide to the Discovery and Stereoisomers of Tranexamic Acid
Introduction: The Clinical Imperative for Fibrinolysis Inhibition
In the landscape of hemostasis, the delicate balance between coagulation and fibrinolysis is paramount. While the formation of a fibrin clot is crucial to prevent exsanguination following vascular injury, its timely dissolution is equally vital to restore blood flow and prevent thrombosis. However, in certain clinical scenarios—ranging from major trauma and surgery to postpartum hemorrhage and certain genetic disorders—a hyperfibrinolytic state can arise, leading to premature clot degradation and life-threatening bleeding. This pressing clinical need set the stage for the pioneering work that would lead to the discovery of a potent class of antifibrinolytic agents: the isomers of 4-(aminomethyl)cyclohexanecarboxylic acid. This guide provides an in-depth technical exploration of the discovery, synthesis, and critical stereochemical differentiation of these compounds, with a focus on the clinically significant isomer, tranexamic acid.
The Pioneering Discovery by the Okamotos: A Tale of Perseverance and Scientific Rigor
The history of tranexamic acid is inextricably linked to the dedicated research of Japanese husband-and-wife team, Drs. Shosuke and Utako Okamoto.[1] Driven by the high rates of postpartum hemorrhage in post-war Japan, they embarked on a quest to find a compound that could effectively inhibit the fibrinolytic process.[1][2] Their initial research focused on screening amino acids for antifibrinolytic activity, which led them to identify lysine as a modest inhibitor of plasmin, the key enzyme responsible for fibrin degradation.[2]
This initial finding spurred them to synthesize and test a series of lysine analogues. Their early work resulted in the development of epsilon-aminocaproic acid (EACA), the first clinically used antifibrinolytic agent.[1] While a significant breakthrough, the Okamotos continued their research to develop a more potent compound. This persistence culminated in the synthesis of 4-(aminomethyl)cyclohexanecarboxylic acid in 1962, which they reported in the Keio Journal of Medicine.[1][3][4] This new compound, initially abbreviated as AMCHA, proved to be significantly more potent than EACA.[4]
A critical aspect of their discovery was the recognition of the importance of stereoisomerism. The synthesis of 4-(aminomethyl)cyclohexanecarboxylic acid results in a mixture of two geometric isomers: cis and trans. Through meticulous testing, the Okamotos demonstrated that the antifibrinolytic activity resided almost exclusively in the trans-isomer, which was later named tranexamic acid.[5] The cis-isomer was found to be virtually inactive.[5] This stereospecificity underscored the importance of the three-dimensional structure of the molecule for its biological function, a key insight for future drug development in this class. Despite the profound implications of their discovery, the widespread clinical adoption of tranexamic acid, particularly for indications like postpartum hemorrhage, would take several decades.[6]
Synthesis and Stereochemical Control: From a Mixture to a Pure Isomer
The industrial synthesis of tranexamic acid is a multi-step process that requires careful control to yield the desired biologically active trans-isomer in high purity. The most common synthetic route starts with p-aminomethylbenzoic acid, which is subjected to catalytic hydrogenation to reduce the aromatic ring to a cyclohexane ring.[7][8]
Experimental Protocol: Synthesis of a Cis/Trans-4-(Aminomethyl)cyclohexanecarboxylic Acid Mixture
This protocol is a synthesized representation of common industrial processes described in the patent literature.[1][9][10]
Objective: To synthesize a mixture of cis- and trans-4-(aminomethyl)cyclohexanecarboxylic acid via catalytic hydrogenation of p-aminomethylbenzoic acid.
Materials:
-
p-Aminomethylbenzoic acid
-
Pure water
-
Concentrated sulfuric acid
-
Platinum-based catalyst (e.g., platinum dioxide) or other suitable catalyst (e.g., Ruthenium on carbon)
-
Hydrogen gas
-
Reaction kettle (autoclave) capable of high pressure and temperature
-
Filtration apparatus
Procedure:
-
Pre-treatment of Starting Material: p-Aminomethylbenzoic acid is dissolved in pure water, and concentrated sulfuric acid is slowly added with stirring. The solution is heated to ensure complete dissolution, then cooled to induce crystallization. The crystallized, pre-treated p-aminomethylbenzoic acid is collected by filtration. This step helps to remove impurities that can poison the catalyst.[1]
-
Hydrogenation: The pre-treated p-aminomethylbenzoic acid is charged into a high-pressure reaction kettle with a sulfuric acid solution and the hydrogenation catalyst (e.g., platinum dioxide).[9]
-
The vessel is sealed and pressurized with hydrogen gas.
-
The reaction mixture is heated and agitated. Typical reaction conditions can range from 55-65°C and hydrogen pressures of 2.5-3.0 MPa.[9][10]
-
The reaction is monitored until the uptake of hydrogen ceases, indicating the completion of the hydrogenation of the benzene ring.
-
Upon completion, the reaction mixture is cooled, and the excess hydrogen pressure is safely vented.
-
The catalyst is removed by filtration. The resulting filtrate contains a mixture of the cis- and trans-isomers of 4-(aminomethyl)cyclohexanecarboxylic acid.
Causality of Experimental Choices:
-
Acidic Conditions: The use of sulfuric acid as a solvent and for pre-treatment helps to protonate the amino group, preventing it from poisoning the noble metal catalyst.
-
Catalyst Choice: Platinum, Ruthenium, and other noble metal catalysts are highly effective for the hydrogenation of aromatic rings. The choice of catalyst can influence the initial ratio of cis to trans isomers.
-
Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate and complete conversion of the starting material.
The Crucial Isomerization and Purification Step
The direct output of the hydrogenation step is a mixture of isomers, with the therapeutically inactive cis-isomer often being a significant component. Therefore, a critical subsequent step is the isomerization of the cis-isomer to the more stable trans-isomer, followed by purification to isolate pure tranexamic acid.
Experimental Protocol: Isomerization and Fractional Crystallization
This protocol is a synthesized representation of common industrial processes.[7][9]
Objective: To convert the cis-isomer in the mixture to the trans-isomer and to isolate pure trans-4-(aminomethyl)cyclohexanecarboxylic acid.
Materials:
-
Hydrogenation product mixture (cis/trans-4-(aminomethyl)cyclohexanecarboxylic acid)
-
Alkali (e.g., sodium hydroxide) or acid (e.g., concentrated sulfuric acid)[9][10]
-
Pure water
-
Suitable solvent for crystallization (e.g., water, isopropanol-water mixture)[7]
-
Reaction vessel capable of high temperature and pressure
-
Crystallization vessel with controlled cooling
-
Filtration and drying equipment
Procedure:
-
Isomerization (Conversion): The aqueous solution of the cis/trans isomer mixture is charged into a pressure vessel. An alkali such as sodium hydroxide or an acid such as sulfuric acid is added.[9][10]
-
The mixture is heated to a high temperature (e.g., 180-210°C) under pressure (e.g., 1.5-2.0 MPa) for a set period (e.g., 1-2 hours).[9][10] These conditions facilitate the epimerization of the less stable cis-isomer to the thermodynamically more stable trans-isomer.
-
After the reaction, the mixture is cooled, and the pH is adjusted to the isoelectric point of tranexamic acid (around pH 7) to initiate precipitation.
-
Fractional Crystallization: The crude tranexamic acid, now enriched in the trans-isomer, is purified by fractional crystallization.[7]
-
The crude product is dissolved in a suitable solvent, such as hot water or an isopropanol-water mixture.[7]
-
The solution is slowly cooled to induce crystallization. The trans-isomer, being less soluble under these conditions, will crystallize out first, leaving the more soluble cis-isomer and other impurities in the mother liquor.
-
The crystals of pure trans-4-(aminomethyl)cyclohexanecarboxylic acid are collected by filtration, washed with a cold solvent to remove residual mother liquor, and dried.
Causality of Experimental Choices:
-
High Temperature and Pressure for Isomerization: These conditions provide the necessary energy to overcome the activation barrier for the conversion of the cis to the trans isomer, driving the equilibrium towards the more stable product.
-
Fractional Crystallization: This technique exploits the differences in solubility between the cis and trans isomers in a specific solvent system. The careful control of temperature and solvent composition is key to achieving high purity.
Caption: Synthesis and purification workflow for tranexamic acid.
Mechanism of Action: A Stereospecific Interaction
Tranexamic acid exerts its antifibrinolytic effect by acting as a synthetic analogue of the amino acid lysine.[8] The process of fibrinolysis is initiated when plasminogen, an inactive zymogen, is converted to the active enzyme plasmin by tissue plasminogen activator (tPA) or urokinase plasminogen activator (uPA). This activation is facilitated by the binding of both plasminogen and the activators to lysine residues on the surface of the fibrin clot.
Tranexamic acid competitively and reversibly binds to the lysine-binding sites on plasminogen.[8] This binding prevents plasminogen from attaching to the fibrin clot, thereby inhibiting its activation to plasmin.[8] Consequently, the degradation of the fibrin matrix is blocked, leading to the stabilization of the clot and a reduction in bleeding.
The stereochemistry of the molecule is paramount to this interaction. The trans configuration of the aminomethyl and carboxylic acid groups on the cyclohexane ring provides the optimal spatial arrangement to fit into the lysine-binding sites of plasminogen. The cis-isomer, with a different three-dimensional shape, does not bind effectively to these sites and is therefore devoid of significant antifibrinolytic activity.[5]
Caption: Mechanism of action of tranexamic acid in inhibiting fibrinolysis.
Comparative Properties of Cis and Trans Isomers
The profound difference in biological activity between the cis and trans isomers of 4-(aminomethyl)cyclohexanecarboxylic acid highlights the principle of stereoselectivity in pharmacology. This difference is not only reflected in their efficacy but also in their physical properties, which are exploited during their separation.
| Property | trans-4-(Aminomethyl)cyclohexanecarboxylic Acid (Tranexamic Acid) | cis-4-(Aminomethyl)cyclohexanecarboxylic Acid |
| Antifibrinolytic Activity | High (Potent inhibitor of plasminogen activation)[5] | Very Low / Inactive[5] |
| Therapeutic Use | Clinically used as an antifibrinolytic agent[11] | No clinical use |
| Solubility | Generally less soluble in common crystallization solvents | Generally more soluble in common crystallization solvents |
| Thermodynamic Stability | More stable isomer | Less stable isomer |
Conclusion: A Legacy of Stereospecific Drug Design
The discovery and development of tranexamic acid represent a landmark achievement in medicinal chemistry and pharmacology. The pioneering work of Shosuke and Utako Okamoto not only provided a life-saving drug but also offered a compelling case study in the importance of stereochemistry in drug action. The intricate process of synthesizing a mixture of isomers and then meticulously separating the active trans-isomer through isomerization and fractional crystallization underscores the technical challenges and scientific ingenuity required in pharmaceutical manufacturing. For researchers and drug development professionals, the story of tranexamic acid serves as a powerful reminder that a deep understanding of a molecule's three-dimensional structure is fundamental to unlocking its therapeutic potential.
References
-
The Blood Trials. (n.d.). History. Retrieved from [Link]
- Patil, P., et al. (2020). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step.
- Xie, J., et al. (2015). An Improved and Practical Synthesis of Tranexamic Acid. Organic Process Research & Development, 19(1), 213-218.
- Bal Pharma Limited. (2014). Process For The Preparation Of Tranexamic Acid.
- Cawman Pharma Private Ltd. (2021). Process for preparing tranexamic acid. WO2021111475A1.
- Chauncey, J. M., & Wieters, J. A. (2024). Tranexamic acid. In StatPearls.
- CN107954887A. (2018). A kind of method for preparing tranexamic acid.
- CN108752226A. (2018). The preparation method of tranexamic acid.
- Roberts, I. (2011). Tranexamic acid: a recipe for saving lives in traumatic bleeding.
- CN102276490A. (2011). A method for preparing tranexamic acid by catalytic hydrogenation of p-aminomethylbenzoic acid.
- CN108689870B. (2020). Preparation method of tranexamic acid.
- US3880925A. (1975). Separation and purification of cis and trans isomers.
- US3839429A. (1974). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
- WO2015104721A2. (2015). An improved process for the preparation of tranexamic acid.
- Okamoto, S., & Okamoto, U. (1962). Amino-methyl-cyclohexane-carboxylic acid: AMCHA. A new potent inhibitor of the fibrinolysis. The Keio Journal of Medicine, 11(3), 105–115.
-
Typology. (2023). How is tranexamic acid synthesised?. Retrieved from [Link]
- Manzano-Ramírez, A., et al. (2017). Analytical methods for quantification of tranexamic acid in biological fluids: A review. Journal of Pharmaceutical and Biomedical Analysis, 145, 459-470.
- D'Amours, S. K., et al. (2021). Solid-state versatility in tranexamic acid drug: structural and thermal behavior of new salts and cocrystals. CrystEngComm, 23(4), 868-880.
- Okamoto, S., et al. (1964). An active stereo-isomer (trans-form) of AMCHA and its antifibrinolytic (antiplasminic) action in vitro and in vivo. The Keio Journal of Medicine, 13(4), 177-185.
-
ResearchGate. (n.d.). FTIR spectrum of a. pure Tranexamic acid and b. Pure drug + Excipients. Retrieved from [Link]
-
Sulzer. (n.d.). Fractional Crystallization. Retrieved from [Link]
- Falana, O., & Patel, G. (2014). Efficacy and Safety of Tranexamic Acid Versus ε-Aminocaproic Acid in Cardiovascular Surgery. The Annals of Pharmacotherapy, 48(11), 1443–1448.
-
Maternova Inc. (n.d.). It begins in Tokyo - History of TXA, a drug which saves millions of mo. Retrieved from [Link]
-
Wikipedia. (2023). Fractional crystallization. Retrieved from [Link]
-
PubChem. (n.d.). cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride. Retrieved from [Link]
- Mori, K., et al. (1997). trans-4-(Aminomethyl)cyclohexane Carboxylic Acid (T-AMCHA), an Anti-Fibrinolytic Agent, Accelerates Barrier Recovery and Prevents the Epidermal Hyperplasia Induced by Epidermal Injury in Hairless Mice and Humans.
-
Wikipedia. (n.d.). Utako Okamoto. Retrieved from [Link]
- Dubberley, S. J., & Allman, K. G. (1994). AMINO METHYL CYCLOHEXANE CARBOXYLIC ACID (AMCHA), A NEW SYNTHETIC FIBRINOLYTIC INHIBITOR.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 3. Tranexamic acid: Beyond antifibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMINO-METHYL-CYCLOHEXANE-CARBOXYLIC ACID: AMCHA [jstage.jst.go.jp]
- 5. okamoto.th-project.org [okamoto.th-project.org]
- 6. CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID(2305-26-2) 1H NMR spectrum [chemicalbook.com]
- 7. Process For The Preparation Of Tranexamic Acid [quickcompany.in]
- 8. Solid-state versatility in tranexamic acid drug: structural and thermal behavior of new salts and cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. uk.typology.com [uk.typology.com]
- 11. trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of (-)-cis-2-Benzamidocyclohexanecarboxylic Acid in Enantiomeric Resolution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isolation of single enantiomers is a critical mandate in modern drug development, driven by the distinct pharmacological and toxicological profiles enantiomers often exhibit. Chiral resolution via diastereomeric salt formation remains a robust and scalable method for achieving enantiopurity. This technical guide provides an in-depth exploration of (-)-cis-2-Benzamidocyclohexanecarboxylic Acid, a specialized chiral resolving agent. We will dissect its molecular architecture, delineate the mechanistic principles of its resolving action, and provide field-proven protocols for its application. This guide is intended to equip researchers and process chemists with the foundational knowledge and practical insights required to effectively leverage this agent in the pursuit of enantiomerically pure pharmaceutical compounds.
Introduction: The Imperative of Enantiomeric Purity
The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This chirality dictates that the interaction of a small molecule drug is stereospecific, often leading to one enantiomer being therapeutically active (the eutomer) while the other may be inactive, less active, or even contribute to adverse effects (the distomer)[1]. Regulatory bodies worldwide now strongly encourage, and often require, the development of single-enantiomer drugs to optimize therapeutic outcomes and minimize patient risk[1].
While asymmetric synthesis provides a direct route to enantiomerically enriched compounds, classical chiral resolution by the formation of diastereomeric salts is a powerful and frequently employed strategy, especially during process development and scale-up, due to its cost-effectiveness and scalability[2]. This method relies on the reaction of a racemic mixture with a single enantiomer of a resolving agent to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization[3].
This guide focuses on the utility of this compound as a chiral resolving agent, particularly for racemic amines. Its rigid cyclohexyl backbone and the presence of amide and carboxylic acid functionalities provide a unique stereochemical environment for effective chiral recognition.
Physicochemical Properties and Structural Rationale
This compound is a chiral carboxylic acid distinguished by a benzamido group at the 2-position of a cyclohexane ring, in a cis configuration relative to the carboxylic acid. The enantiomer, (+)-cis-2-Benzamidocyclohexanecarboxylic Acid, has the (1S,2R) configuration[4].
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₃ | [4] |
| Molecular Weight | 247.29 g/mol | [4] |
| Melting Point | 205-209 °C | [4] |
| Appearance | White to light yellow crystalline powder | [5] |
| pKa (Predicted) | 4.58 ± 0.44 | [4] |
| Optical Activity ([α]20/D for (+)-enantiomer) | +34° (c = 1% in chloroform) | [4] |
| Storage Temperature | 2-8°C | [4] |
Causality of Experimental Choices: The choice of an N-acyl amino acid derivative like this one as a resolving agent is deliberate. The rigid cis-cyclohexane scaffold restricts conformational flexibility, which can lead to more defined and discriminating interactions with a racemic substrate. The benzamido group provides opportunities for hydrogen bonding and π-π stacking interactions, while the carboxylic acid serves as the anchor for salt formation with basic compounds like amines. This multi-point interaction potential is key to forming diastereomeric salts with significantly different crystal lattice energies and, consequently, different solubilities.
The Core Mechanism: Diastereomeric Salt Formation
The fundamental principle of chiral resolution with this compound lies in the conversion of a pair of enantiomers into a pair of diastereomers. When a racemic amine, (R/S)-Amine, is reacted with the enantiomerically pure resolving agent, this compound, two diastereomeric salts are formed:
-
[(R)-Amine • (-)-Resolving Agent]
-
[(S)-Amine • (-)-Resolving Agent]
These two salts are not mirror images of each other. They have different three-dimensional structures, leading to distinct physical properties, including melting points, spectroscopic characteristics, and, most importantly for separation, solubility in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be preferentially crystallized from the solution, leaving the other diastereomer enriched in the mother liquor.
Figure 1: Mechanism of Chiral Resolution.
Experimental Protocol: Resolution of a Racemic Amine
The following is a detailed, self-validating protocol derived from established practices for diastereomeric salt resolutions, with specific insights from the successful resolution of (±)-α-ethylbenzylamine using cis-2-benzamidocyclohexanecarboxylic acid[6].
Step 1: Diastereomeric Salt Formation
-
Solvent Selection (Critical Step): The choice of solvent is paramount and often requires empirical screening. Alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), or mixtures thereof are common starting points. The ideal solvent will exhibit a large solubility difference between the two diastereomeric salts at a given temperature.
-
Dissolution: In a suitable reaction vessel, dissolve one equivalent of the racemic amine in a minimal amount of the selected hot solvent.
-
Addition of Resolving Agent: In a separate vessel, dissolve 0.5 to 1.0 equivalents of this compound in the same hot solvent.
-
Expert Insight: Starting with 0.5 equivalents of the resolving agent is a common strategy to maximize the yield and purity of the less soluble salt, as it ensures that only one enantiomer can precipitate as a salt. A 1:1 molar ratio may also be employed[7].
-
-
Salt Formation: Slowly add the hot solution of the resolving agent to the solution of the racemic amine with stirring.
Step 2: Crystallization and Isolation
-
Cooling and Crystallization: Allow the mixture to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the precipitated salt.
-
Isolation: Collect the precipitated diastereomeric salt by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomer.
Step 3: Liberation of the Enantiomerically Enriched Amine
-
Salt Dissociation: Suspend the isolated diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).
-
Basification: Add an aqueous solution of a strong base (e.g., 2M NaOH or K₂CO₃) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). This deprotonates the amine, liberating it from the carboxylic acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
Step 4: Recovery of the Resolving Agent
-
Acidification: Acidify the aqueous layer from the extraction step with a strong acid (e.g., 2M HCl) to a pH of < 2.
-
Precipitation and Isolation: The this compound will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry. This allows for the recycling of the valuable resolving agent.
Step 5: Purity Analysis
-
Enantiomeric Excess (ee) Determination: The enantiomeric purity of the resolved amine must be determined by a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.
Figure 2: Experimental Workflow for Chiral Resolution.
Case Study and Data
The efficacy of cis-2-benzamidocyclohexanecarboxylic acid has been demonstrated in the resolution of (±)-α-ethylbenzylamine[6]. This specific example underscores its potential as an effective resolving agent for primary amines. A European patent application also lists (+)- and this compound as suitable resolving agents for the enantiomeric enrichment of cyclopropylamine derivatives, highlighting its utility for resolving amines with constrained ring systems[7].
Due to the proprietary nature of many industrial resolution processes, extensive public data on the performance of this specific resolving agent across a wide range of substrates is limited. The following table provides a conceptual framework for how resolution efficiency data should be compiled and evaluated.
| Racemic Substrate | Resolving Agent Enantiomer | Solvent System | Yield of Less Soluble Salt (%) | Enantiomeric Excess (ee%) of Product |
| (±)-α-Ethylbenzylamine | This compound | e.g., Ethanol | Data Point | Data Point |
| (±)-Cyclopropylamine Derivative | This compound | e.g., Acetone/Water | Data Point | Data Point |
| (Hypothetical Amine) | This compound | Screened Solvents | Data Point | Data Point |
Conclusion and Future Perspectives
This compound represents a valuable, albeit specialized, tool in the arsenal of chiral resolving agents. Its structural rigidity and multiple points of potential interaction make it particularly well-suited for the resolution of racemic amines. The success of any resolution is a delicate interplay between the structures of the substrate and resolving agent, and the choice of solvent, which governs the thermodynamics of crystallization.
For drug development professionals, the key takeaway is the importance of systematic screening of both resolving agents and solvent systems to identify optimal conditions for diastereomeric salt formation and crystallization. While this guide provides a robust framework for employing this compound, empirical validation remains the cornerstone of a successful resolution process. The ability to recover and recycle this resolving agent adds to its economic viability for large-scale production. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of well-designed resolving agents like this compound will remain a critical enabling technology.
References
-
Nohira, H., Nohira, M., Yoshida, S., & Terunuma, D. (1988). Optical resolution of .ALPHA.-ethylbenzylamine and its application as a resolving agent. ResearchGate. Available at: [Link] (Accessed January 27, 2026).
-
Faigl, F., Fogassy, E., & Nógrádi, M. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Available at: [Link] (Accessed January 27, 2026).
-
Shayanfar, A., et al. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm. Available at: [Link] (Accessed January 27, 2026).
- European Patent Office. (2011). Synthesis of nitrogen substituted cyclopropanes (EP2589587A1).
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link] (Accessed January 27, 2026).
-
(+)-CIS-2-BENZAMIDOCYCLOHEXANECARBOXYLIC ACID. ChemDad. Available at: [Link] (Accessed January 27, 2026).
Sources
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (+)-CIS-2-BENZAMIDOCYCLOHEXANECARBOXYLIC ACID | 26685-82-5 [chemicalbook.com]
- 5. (+)-CIS-2-BENZAMIDOCYCLOHEXANECARBOXYLIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to N-Benzoyl-α-Amino Acids as Resolving Agents for Chiral Amines
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the chirality of a molecule is not a mere structural nuance; it is a critical determinant of its biological activity.[1][2] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2] Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, ensuring therapeutic efficacy while minimizing potential adverse effects.[1]
Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a pivotal and widely employed technique in both laboratory and industrial settings.[3] Among the various methods, diastereomeric salt formation stands out as a robust, scalable, and economically viable approach, particularly for the resolution of chiral acids and amines.[4] This method relies on the reaction of a racemic mixture with a single enantiomer of a resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[3][5]
This technical guide provides an in-depth exploration of N-benzoyl-α-amino acids as a class of chiral resolving agents, with a particular focus on their application in the resolution of racemic amines. We will delve into the synthesis of these resolving agents, provide a detailed, field-proven protocol for their use, and elucidate the underlying principles of chiral recognition that govern their efficacy.
The Resolving Agent: Synthesis and Properties of N-Benzoyl-α-Amino Acids
N-benzoyl-α-amino acids are an attractive class of resolving agents due to their ready availability from the chiral pool, structural rigidity, and the presence of multiple functionalities—the carboxylic acid, the amide, and the amino acid side chain—that can participate in intermolecular interactions crucial for chiral recognition.
Proposed Synthesis of a Representative N-Benzoyl-α-Amino Acid
The synthesis of N-benzoyl-α-amino acids is a straightforward process, typically involving the acylation of the corresponding amino acid. A general and reliable method is the Schotten-Baumann reaction, where the amino group of the amino acid reacts with benzoyl chloride under basic conditions.
Reaction Scheme:
Experimental Protocol: Synthesis of (S)-N-Benzoyl-phenylalanine
-
Dissolution: Dissolve (S)-phenylalanine (1 equivalent) in a 2 M aqueous solution of sodium hydroxide (2.5 equivalents) with stirring in an ice bath.
-
Acylation: Add benzoyl chloride (1.2 equivalents) dropwise to the cold, stirred solution.
-
Reaction: Continue stirring in the ice bath for 1 hour, then allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid. This will precipitate the N-benzoyl-phenylalanine.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.
-
Purification: The crude product can be recrystallized from an appropriate solvent system, such as ethanol/water, to yield highly pure (S)-N-benzoyl-phenylalanine.
Chiral Resolution of a Racemic Amine: A Step-by-Step Workflow
The following protocol details the resolution of a racemic primary amine, using (±)-1-phenylethylamine as a representative example, with an enantiomerically pure N-benzoyl-α-amino acid.
Experimental Protocol: Resolution of (±)-1-Phenylethylamine
-
Salt Formation:
-
Dissolve racemic (±)-1-phenylethylamine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone) at an elevated temperature.
-
In a separate flask, dissolve the chiral resolving agent, (S)-N-benzoyl-phenylalanine (0.5 to 1.0 equivalents), in the same solvent, also at an elevated temperature. The precise stoichiometry should be optimized for the specific system.
-
Slowly add the resolving agent solution to the solution of the racemic amine with gentle stirring.
-
-
Crystallization of the Diastereomeric Salt:
-
Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize.
-
For optimal crystal growth and purity, it is advisable to avoid rapid cooling. The solution can be left to stand at room temperature for several hours or overnight.
-
Further cooling in an ice bath can be employed to maximize the yield of the crystallized salt.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration.
-
Wash the filter cake with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the isolated diastereomeric salt in water.
-
Add a strong base, such as 2 M sodium hydroxide, until the pH is basic (pH > 10) to deprotonate the amine and dissolve the carboxylic acid.
-
Extract the liberated free amine with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Recovery of the Resolving Agent:
-
Acidify the aqueous layer from the previous step with a strong acid (e.g., concentrated HCl) to a pH of 1-2.
-
The N-benzoyl-phenylalanine will precipitate out of solution.
-
Collect the resolving agent by vacuum filtration, wash with cold water, and dry. It can often be reused for subsequent resolutions.
-
Workflow Visualization
Caption: Workflow for the chiral resolution of a racemic amine.
Mechanism of Chiral Recognition and Diastereomeric Salt Formation
The efficacy of a chiral resolving agent lies in its ability to selectively interact with one enantiomer of the racemate to form a significantly less soluble diastereomeric salt. This selective interaction is a result of a three-point interaction model, which dictates that for effective chiral recognition, there must be at least three points of interaction between the resolving agent and the substrate.
In the case of N-benzoyl-α-amino acids resolving a chiral amine, these interactions can include:
-
Ionic Bonding: The primary interaction is the acid-base reaction between the carboxylic acid of the resolving agent and the amino group of the substrate, forming an ammonium carboxylate salt.
-
Hydrogen Bonding: The amide functionality of the N-benzoyl group can act as both a hydrogen bond donor and acceptor, providing additional points of interaction.
-
Steric Hindrance and van der Waals Interactions: The bulky benzoyl group and the side chain of the amino acid create a specific chiral environment that sterically favors the binding of one enantiomer over the other.
-
π-π Stacking: The aromatic rings of the benzoyl group and the substrate (in the case of aromatic amines like 1-phenylethylamine) can engage in π-π stacking interactions, further stabilizing one diastereomeric salt.
The combination of these interactions leads to a more thermodynamically stable crystal lattice for one diastereomer, resulting in its lower solubility and preferential crystallization.
Visualization of Diastereomeric Salt Formation
Caption: Formation and separation of diastereomeric salts.
Data Presentation and Analysis
The success of a chiral resolution is quantified by the yield of the resolved enantiomer and its enantiomeric excess (ee). The enantiomeric excess is a measure of the purity of the resolved enantiomer and is defined as:
ee (%) = |([R] - [S]) / ([R] + [S])| * 100
Where [R] and [S] are the concentrations of the R and S enantiomers, respectively.
The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.
Table 1: Representative Data for the Resolution of Racemic Amines with Chiral Carboxylic Acids
| Racemic Amine | Resolving Agent | Solvent | Less Soluble Diastereomer | Yield (%) | ee (%) of Resolved Amine |
| (±)-1-Phenylethylamine | (+)-Tartaric Acid | Methanol | (R)-Amine-(+)-Tartrate | 40-45 | >95 |
| (±)-α-Methylbenzylamine | (S)-Mandelic Acid | Ethanol | (R)-Amine-(S)-Mandelate | 35-40 | >90 |
| (±)-2-Amino-1-butanol | (-)-Dibenzoyltartaric Acid | Acetone | (S)-Amine-(-)-DBTA | 42 | >98 |
Note: This table presents typical data for common resolving agents to illustrate the expected outcomes. The performance of N-benzoyl-α-amino acids would be evaluated similarly.
Conclusion and Future Outlook
N-benzoyl-α-amino acids represent a versatile and effective class of resolving agents for the separation of racemic amines. Their straightforward synthesis, coupled with their ability to form well-defined crystalline diastereomeric salts, makes them a valuable tool for obtaining enantiomerically pure compounds. The principles of diastereomeric salt formation, governed by a combination of ionic, hydrogen bonding, and steric interactions, provide a rational basis for the selection and optimization of resolving agents and crystallization conditions.
As the demand for enantiopure pharmaceuticals continues to grow, the development of efficient and scalable chiral resolution methods remains a critical area of research. Further investigation into the crystal engineering of diastereomeric salts, aided by computational modeling and a deeper understanding of intermolecular forces, will undoubtedly lead to the design of even more effective and selective resolving agents for a broader range of chiral molecules.
References
-
Chemistry LibreTexts. (2020, February 17). 6.5: Racemic Mixtures and the Resolution of Enantiomers. [Link]
- Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis.
-
ResearchGate. (2025, August 10). Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. [Link]
- Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
-
Benson, W. G., & Polt, R. (2020). Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds. Journal of Chemical Education, 97(11), 4235–4242. [Link]
- Google Patents. (n.d.). US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride.
-
Shodhganga. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]
-
Organic Syntheses. (n.d.). benzoic anhydride. [Link]
-
Stereochemistry - Stereoelectronics. (2021, April 30). [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
National Institutes of Health. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
-
YouTube. (2022, February 18). Synthesis cyclohexane carboxylic acid from cyclohexane. [Link]
-
ResearchGate. (2025, August 6). Racemic resolution of N -protected DL -amino acids by crystallization of brucinium and strychninium diastereomeric salts. [Link]
-
National Institutes of Health. (n.d.). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. [Link]
-
Caltech. (2018, January 5). Demystifying X-ray Crystallography. [Link]
-
ResearchGate. (2025, August 9). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. [Link]
-
Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. [Link]
-
Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. [Link]
-
PubMed. (n.d.). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. [Link]
-
ResearchGate. (2025, August 7). Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride). [Link]
- Google Patents. (n.d.). US3386888A - Resolution of racemic amino acids.
-
PrepChem. (n.d.). Synthesis of Cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid. [Link]
- Google Patents. (n.d.). WO2000046174A1 - A method of preparing cyclohexanecaraboxylic acid using [2+4] diels-alder reaction.
-
Chemistry LibreTexts. (2019, September 3). 24.4: Synthesis of Amino Acids. [Link]
Sources
A Technical Guide to (-)-cis-2-Benzamidocyclohexanecarboxylic Acid: Synthesis, Resolution, and Applications in Foldamer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-cis-2-Benzamidocyclohexanecarboxylic acid is a chiral, cyclic β-amino acid that serves as a crucial building block in the burgeoning field of foldamer chemistry. Its conformationally constrained cyclohexane backbone imparts predictable and stable secondary structures to synthetic oligomers, making it a molecule of significant interest for the development of novel therapeutics, particularly antimicrobial agents. This guide provides a comprehensive technical overview of the synthesis of the racemic compound, the principles and a generalized protocol for its chiral resolution to obtain the desired (-)-enantiomer, its conformational properties, and its application in the design of bioactive foldamers.
Introduction: The Significance of a Constrained Building Block
In the quest for new therapeutic agents, researchers are increasingly turning to molecules that mimic the structural and functional properties of biological polymers like peptides and proteins. Foldamers, which are sequence-specific oligomers that adopt well-defined three-dimensional structures, have emerged as a promising class of such mimics.[1] Unlike their natural counterparts, foldamers can be designed to be resistant to proteolytic degradation, a key advantage in drug development.[2]
The conformational stability of foldamers is largely dictated by the constituent monomer units. Cyclic β-amino acids, such as 2-aminocyclohexanecarboxylic acid (ACHC), are particularly valuable building blocks due to their rigid carbocyclic core.[3] The cis configuration of the amino and carboxyl substituents on the cyclohexane ring preorganizes the backbone, favoring specific dihedral angles and promoting the formation of stable helical or sheet-like structures in the resulting oligomers.[4] The benzamido group in this compound further influences its conformational preferences and can participate in aromatic stacking interactions within a folded structure. This guide focuses on the synthesis, isolation of the enantiopure (-)-form, and the utility of this specific building block in creating functional folded architectures.
Synthesis of Racemic cis-2-Benzamidocyclohexanecarboxylic Acid
The synthesis of the racemic precursor, cis-2-Benzamidocyclohexanecarboxylic acid, is a straightforward process achieved through the N-benzoylation of the commercially available cis-2-aminocyclohexanecarboxylic acid. This reaction is a classic example of nucleophilic acyl substitution at the amino group.
Causality of Experimental Choices:
The choice of benzoyl chloride as the acylating agent is driven by its high reactivity, which ensures an efficient conversion of the amino group to the corresponding amide. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or triethylamine, to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic. An aqueous-organic biphasic system (Schotten-Baumann conditions) or an anhydrous organic solvent can be employed. The former is often preferred for its simplicity and the ease of product isolation.
Experimental Protocol: N-Benzoylation
-
Dissolution: Dissolve cis-2-aminocyclohexanecarboxylic acid (1 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Acylation: Cool the solution in an ice bath and add benzoyl chloride (1.1-1.2 equivalents) dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours until the smell of benzoyl chloride is no longer apparent.
-
Acidification: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2. This protonates the carboxylate group, causing the desired product to precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield racemic cis-2-Benzamidocyclohexanecarboxylic acid as a white solid.
Caption: Synthesis of the racemic target molecule.
Chiral Resolution: Isolating the (-)-Enantiomer
The separation of the racemic mixture into its constituent enantiomers is a critical step to access the desired this compound. The most common and industrially scalable method for resolving chiral carboxylic acids is through the formation of diastereomeric salts with a chiral base.[5]
Principle of Diastereomeric Salt Resolution:
The reaction of a racemic carboxylic acid with a single enantiomer of a chiral base results in the formation of two diastereomeric salts. These diastereomers are not mirror images of each other and therefore exhibit different physical properties, most notably solubility in a given solvent. This difference in solubility allows for the selective crystallization of one of the diastereomeric salts, leaving the other in the mother liquor. The crystallized salt can then be isolated, and the chiral acid can be liberated by treatment with a strong acid.
Commonly used chiral resolving agents for carboxylic acids include naturally occurring alkaloids such as quinine, quinidine, brucine, and strychnine, as well as synthetic chiral amines like (R)- or (S)-1-phenylethylamine. The choice of the resolving agent and the crystallization solvent is often empirical and requires screening to find the optimal conditions for efficient separation.
Generalized Experimental Protocol: Chiral Resolution
-
Salt Formation: Dissolve the racemic cis-2-Benzamidocyclohexanecarboxylic acid in a suitable hot solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve an equimolar or sub-equimolar amount of the chiral resolving agent (e.g., (-)-quinine or (S)-(-)-1-phenylethylamine) in the same hot solvent.
-
Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out of the solution. The cooling can be continued in an ice bath to maximize the yield.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The diastereomeric purity can be improved by one or more recrystallizations.
-
Liberation of the (-)-Enantiomer: Suspend the purified diastereomeric salt in water and add a strong acid, such as hydrochloric acid, to protonate the carboxylic acid and liberate it from the chiral amine salt.
-
Final Isolation: Extract the enantiomerically pure this compound with an organic solvent (e.g., ethyl acetate). Dry the organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the final product. The enantiomeric excess (e.e.) should be determined using chiral HPLC or by measuring the specific optical rotation.
Caption: Chiral resolution workflow.
Physicochemical Characterization
| Property | Expected Value/Characteristics |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| Specific Rotation [α]D | Negative value in a specified solvent (e.g., ethanol) |
| ¹H NMR | Expected signals for aromatic protons (benzoyl group), cyclohexyl protons, and amide and carboxylic acid protons. |
| ¹³C NMR | Expected signals for aromatic, cyclohexyl, amide carbonyl, and carboxylic acid carbons. |
| IR Spectroscopy | Characteristic absorptions for N-H stretching, C=O stretching (amide and carboxylic acid), and aromatic C-H stretching. The NIST WebBook provides an IR spectrum for the (+)-cis isomer, which should be very similar.[6] |
Applications in Foldamer Design and Drug Discovery
The primary application of this compound is as a monomeric unit in the synthesis of foldamers. Its rigid structure helps to enforce a specific and predictable secondary structure on the oligomer chain.
Conformational Preferences:
Peptides containing cis-ACHC residues have been shown to adopt extended conformations in solution.[4] This is in contrast to the trans-ACHC derivatives, which are known to form stable 14-helical structures.[7] The specific conformation adopted by a foldamer containing this compound will depend on the overall sequence and the interplay of intramolecular hydrogen bonding, steric interactions, and potential π-stacking from the benzoyl groups.
Antimicrobial Foldamers:
A significant area of interest is the development of foldamers that mimic the structure and function of antimicrobial peptides (AMPs).[2] AMPs often adopt amphipathic helical structures that allow them to selectively disrupt bacterial cell membranes. By incorporating building blocks like this compound, it is possible to design short, proteolytically stable foldamers that present a precise arrangement of hydrophobic (cyclohexyl and benzoyl groups) and hydrophilic (backbone amides and terminal groups) functionalities. This amphipathicity is crucial for their antimicrobial activity.[8]
Caption: Mechanism of action for antimicrobial foldamers.
Conclusion and Future Outlook
This compound is a valuable chiral building block that provides a rigid scaffold for the construction of conformationally ordered foldamers. While its synthesis and resolution are based on well-established chemical principles, the lack of readily available public data on the enantiopure compound highlights an opportunity for further research. The exploration of foldamers incorporating this monomer is a promising avenue for the discovery of novel therapeutic agents, particularly in the fight against antibiotic-resistant bacteria. Future work should focus on the detailed structural analysis of oligomers containing this unit and the systematic evaluation of their biological activities to fully unlock their therapeutic potential.
References
- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google P
- Foldamer Adaptation of Antimicrobial Peptides with beta-Hairpin and Helical Mimetics. (URL not available)
-
Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - ResearchGate. (URL: [Link])
-
Foldamers in Medicinal Chemistry - PMC - PubMed Central - NIH. (URL: [Link])
-
cis-2-Aminocyclohex-4-enecarboxylic acid as a new building block of helical foldamers. (URL: [Link])
-
Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC) | Request PDF - ResearchGate. (URL: [Link])
- CN114315609A - Process for preparing cis-2-aminocyclohexanol - Google P
-
cis-2-benzamidocyclohexanecarboxylic acid (C14H17NO3) - PubChemLite. (URL: [Link])
-
Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure an - University of Wisconsin–Madison. (URL: [Link])
-
Ribosomal synthesis and de novo discovery of bioactive foldamer peptides containing cyclic β-amino acids - PubMed. (URL: [Link])
-
cis-1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 245564 - PubChem. (URL: [Link])
-
Unnatural helical peptidic foldamers as protein segment mimics - RSC Publishing. (URL: [Link])
-
Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity - SciELO México. (URL: [Link])
-
(PDF) Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine - ResearchGate. (URL: [Link])
-
Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids - Nanoscale (RSC Publishing). (URL: [Link])
-
Resolution of racemic trans-1,2-cyclohexanediol with tartaric acid - ResearchGate. (URL: [Link])
-
Efficient synthesis of cis-2,6-di-(2- quinolylpiperidine) - PMC - NIH. (URL: [Link])
-
(PDF) Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry - ResearchGate. (URL: [Link])
-
(+)-cis-2-Benzamidocyclohexane-carboxylic acid - the NIST WebBook. (URL: [Link])
Sources
- 1. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. (+)-cis-2-Benzamidocyclohexane-carboxylic acid [webbook.nist.gov]
- 7. bif.wisc.edu [bif.wisc.edu]
- 8. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
A Technical Guide to Unlocking the Research Potential of (-)-cis-2-Benzamidocyclohexanecarboxylic Acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-cis-2-Benzamidocyclohexanecarboxylic Acid is a chiral molecule with a rigidified cyclohexane backbone, presenting a unique spatial arrangement of its benzamido and carboxylic acid functionalities. This guide provides an in-depth exploration of promising research avenues for this compound, moving beyond a mere listing of possibilities to a scientifically grounded rationale for each proposed area of investigation. Drawing from established principles of medicinal chemistry and pharmacology, we will delve into the potential of this molecule as a modulator of metabotropic glutamate receptors, a histone deacetylase inhibitor, and an antimicrobial agent. This document is intended to serve as a practical and comprehensive resource, complete with detailed experimental protocols and the scientific reasoning behind them, to empower researchers to unlock the full therapeutic potential of this intriguing molecule.
Introduction: The Scientific Case for this compound
This compound is a molecule of significant interest due to its structural features, which suggest a predisposition for biological activity. The cis-stereochemistry of the substituents on the cyclohexane ring creates a specific three-dimensional conformation, which is crucial for molecular recognition by biological targets. The benzamido group can participate in hydrogen bonding and aromatic interactions, while the carboxylic acid moiety can act as a hydrogen bond donor/acceptor or a metal chelator.
Key Molecular Features:
| Feature | Potential Biological Relevance |
| (-)-cis Stereochemistry | Enantiomer-specific interactions with chiral biological targets like receptors and enzymes. The cis-conformation provides a defined spatial orientation of functional groups. |
| Benzamido Group | Potential for hydrogen bonding, hydrophobic, and pi-stacking interactions within protein binding pockets. Benzamide-containing compounds are known to exhibit a wide range of biological activities.[1] |
| Cyclohexane Scaffold | Provides a rigid, non-planar structure that can orient the functional groups in a precise manner for optimal target engagement. |
| Carboxylic Acid | Can act as a key interacting group with basic residues in a binding site, a hydrogen bond donor/acceptor, or a zinc-binding group in metalloenzymes. |
The convergence of these features in a single molecule makes this compound a compelling candidate for investigation in several therapeutic areas. This guide will focus on three primary, evidence-supported research directions: modulation of metabotropic glutamate receptor 4 (mGluR4), inhibition of histone deacetylases (HDACs), and antimicrobial activity.
Primary Research Area: Modulation of Metabotropic Glutamate Receptor 4 (mGluR4)
The Rationale: A Strong Precedent for mGluR4 Activity
The most compelling avenue of research for this compound lies in its potential as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This hypothesis is strongly supported by a study on the structurally analogous compound, 2-(3,5-Dichlorophenylcarbamoyl)cyclohexanecarboxylic acid, which was identified as a potent and selective mGluR4 PAM.[2] Critically, this study revealed that the biological activity resided in the cis-diastereomer and that the two enantiomers displayed different potencies.[2] This precedent makes the targeted investigation of the specific enantiomer, this compound, a logical and promising starting point.
mGluR4 is a Class C G-protein coupled receptor that plays a crucial role in regulating neurotransmission.[3] As a presynaptic receptor, its activation leads to a decrease in the release of glutamate and other neurotransmitters.[4][5] This modulatory role makes mGluR4 an attractive therapeutic target for a range of neurological and psychiatric disorders characterized by excessive glutamate signaling, including Parkinson's disease, anxiety, and epilepsy.[6][7]
Positive allosteric modulators are particularly sought after as they do not directly activate the receptor but rather enhance the affinity and/or efficacy of the endogenous ligand, glutamate.[8] This offers a more nuanced and potentially safer therapeutic approach compared to direct agonists.
Experimental Workflow for Assessing mGluR4 PAM Activity
The following workflow outlines the key steps to determine if this compound acts as an mGluR4 PAM.
Caption: Experimental workflow for mGluR4 PAM investigation.
Detailed Experimental Protocols
Step 1: Resolution of (±)-cis-2-Aminocyclohexanecarboxylic Acid
-
Dissolve racemic cis-2-aminocyclohexanecarboxylic acid in a suitable solvent (e.g., ethanol/water mixture).
-
Add a chiral resolving agent, such as a chiral amine or acid (e.g., (R)-(+)-α-methylbenzylamine or L-tartaric acid), in a 0.5 molar equivalent.
-
Allow the diastereomeric salts to crystallize. The desired diastereomer can be isolated by fractional crystallization.
-
Liberate the free amino acid by treating the isolated salt with a base (e.g., NaOH) and subsequent acidification (e.g., with HCl) to the isoelectric point.
-
Confirm the stereochemistry of the resolved amino acid using polarimetry and comparison to literature values for the enantiomers of cis-2-aminocyclohexanecarboxylic acid.
Step 2: Benzoylation of (-)-cis-2-Aminocyclohexanecarboxylic Acid
-
Dissolve the resolved (-)-cis-2-aminocyclohexanecarboxylic acid in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add benzoyl chloride dropwise with vigorous stirring.
-
Continue stirring for 1-2 hours at room temperature.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to confirm its structure and enantiomeric purity.
This assay is a common method for screening for mGluR4 PAMs.[11] It utilizes a cell line co-expressing mGluR4 and a promiscuous G-protein (e.g., Gαqi5) that couples the receptor to the phospholipase C pathway, leading to a measurable increase in intracellular calcium upon activation.
-
Cell Culture: Maintain CHO or HEK293 cells stably expressing human mGluR4 and Gαqi5 in appropriate culture medium.
-
Cell Plating: Seed the cells into 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.[11]
-
Compound Addition: Add this compound at various concentrations to the wells.
-
Glutamate Addition: After a short incubation, add a sub-maximal (EC₂₀) concentration of glutamate to all wells.[11]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FDSS) to detect changes in intracellular calcium.
-
Data Analysis: A positive "hit" is a compound that potentiates the EC₂₀ glutamate response.
Data Presentation:
| Compound | Concentration (µM) | % Potentiation of EC₂₀ Glutamate Response |
| This compound | 0.1 | |
| 1 | ||
| 10 | ||
| 30 | ||
| Known mGluR4 PAM (Positive Control) | 10 | |
| Vehicle (Negative Control) | - |
Self-Validating System and Authoritative Grounding
The experimental design incorporates self-validating measures. The use of a known mGluR4 PAM as a positive control and a vehicle as a negative control in all assays is crucial for validating the assay performance. Furthermore, the selectivity profiling against other mGluRs will confirm the specificity of the compound for mGluR4. The protocols are based on established methods in the field of GPCR pharmacology.[6][11]
Secondary Research Area: Histone Deacetylase (HDAC) Inhibition
The Rationale: The Benzamide Moiety as a Zinc-Binding Group
Benzamide-containing compounds are a well-established class of histone deacetylase (HDAC) inhibitors.[12][13] HDACs are a family of enzymes that play a critical role in gene expression by removing acetyl groups from histone proteins. Overexpression of certain HDACs is implicated in various cancers, making them an important therapeutic target.[14]
The mechanism of action of many HDAC inhibitors involves the chelation of the zinc ion in the enzyme's active site. The benzamide moiety, particularly with an ortho-amino or hydroxyl group, can act as a zinc-binding group.[13] While this compound lacks this ortho-substituent, the carboxylic acid itself could potentially serve as the zinc-binding group, with the rest of the molecule occupying the substrate-binding channel.
Experimental Workflow for Assessing HDAC Inhibition
Caption: Workflow for investigating HDAC inhibitory activity.
Detailed Experimental Protocols
This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by a recombinant HDAC enzyme.
-
Reagents: Recombinant human HDAC enzyme (e.g., HDAC1), fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), developer solution.
-
Assay Procedure:
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and varying concentrations of this compound.
-
Incubate for a short period to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity (e.g., excitation 360 nm, emission 460 nm).
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation:
| Compound | HDAC1 IC₅₀ (µM) |
| This compound | |
| Known HDAC Inhibitor (e.g., SAHA) |
Tertiary Research Area: Antimicrobial Activity
The Rationale: Broad Bioactivity of Benzamides and Cyclohexane Derivatives
Both benzamide and cyclohexane derivatives have been reported to possess antimicrobial properties.[1][15][16] The combination of these two pharmacophores in this compound warrants an investigation into its potential as an antimicrobial agent. The mechanism of action could involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with other vital cellular processes.
Experimental Workflow for Assessing Antimicrobial Activity
Caption: Workflow for evaluating antimicrobial potential.
Detailed Experimental Protocols
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Assay Procedure (Broth Microdilution):
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation:
| Bacterial Strain | MIC (µg/mL) of this compound | MIC (µg/mL) of Control Antibiotic |
| S. aureus | ||
| E. coli |
Conclusion and Future Directions
This compound represents a molecule with significant, untapped research potential. The strong structural analogy to a known mGluR4 PAM provides a clear and compelling primary research direction. The established bioactivity of its constituent pharmacophores also suggests credible secondary avenues in HDAC inhibition and antimicrobial discovery. The experimental workflows and detailed protocols provided in this guide offer a robust framework for initiating these investigations. Future work could involve structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound for its identified biological target(s), as well as in vivo studies to establish its therapeutic efficacy in relevant disease models.
References
-
Di Martino, R. M., et al. (2015). Integrated synthetic, pharmacological, and computational investigation of cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid enantiomers as positive allosteric modulators of metabotropic glutamate receptor subtype 4. Journal of Medicinal Chemistry, 58(4), 1834-1847. [Link]
-
Al-Suwaidan, I. A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Chemistry & Biodiversity, e202400305. [Link]
-
Wang, Y., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2341395. [Link]
-
Niswender, C. M., et al. (2010). Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead. Bioorganic & Medicinal Chemistry Letters, 20(18), 5626-5630. [Link]
-
East, S. P., et al. (2012). Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators (PAMs): Pharmacological Characterization and Assessment in a Rat Model of Cocaine Dependence. Journal of Medicinal Chemistry, 55(23), 10586-10601. [Link]
-
Dahlin, J. L., et al. (2012). Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators. ACS Chemical Neuroscience, 3(10), 731-746. [Link]
-
Suzuki, T., et al. (2002). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 45(15), 3221-3229. [Link]
-
Volpe, G., et al. (2019). Identification of Positive Allosteric Modulators VU0155094 (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7. ACS Chemical Neuroscience, 10(4), 2083-2097. [Link]
-
Liu, Y., et al. (2022). Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
Agranat, I., et al. (2004). Chiral Drugs: An Overview. Current Medicinal Chemistry, 11(6), 701-713. [Link]
-
Yan, F., et al. (2020). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 25(18), 4236. [Link]
-
Wang, Y., et al. (2019). Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. Food Chemistry, 286, 21-27. [Link]
-
Synapse, P. (2024). What are mGluR4 positive allosteric modulators and how do they work?. Patsnap. [Link]
-
Shoaib, M., et al. (2021). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. European Journal of Pharmaceutical and Medical Research, 8(8), 84-91. [Link]
-
East, S. P., et al. (2009). Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Meulman, P. A. (1964). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Master's Theses. 4899. [Link]
-
Jones, P., et al. (2016). Benzamide-based HDACIs such as entinostat (MS-275) are class I selective inhibitors that have relatively better pharmacokinetics and high efficacy in solid tumors compared with pan inhibitors. Future Medicinal Chemistry, 8(11), 1267-1282. [Link]
-
Landoni, M. F. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Topics in Medicinal Chemistry, 1(4), 333-341. [Link]
-
Gąsiorowska, J., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(8), 3469. [Link]
-
Ziarno, M., & Zaręba, D. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Saudi Journal of Biological Sciences, 28(6), 3611-3617. [Link]
-
Wang, X., et al. (2007). Efficient synthesis of cis-2,6-di-(2-quinolylpiperidine). Tetrahedron Letters, 48(45), 8034-8037. [Link]
-
Suzuki, T., et al. (2000). Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. Journal of Medicinal Chemistry, 43(15), 2933-2940. [Link]
-
Williams, R., et al. (2009). Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 19(17), 5126-5129. [Link]
-
Srinivas, N. R. (2001). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Arzneimittelforschung, 51(9), 707-711. [Link]
-
McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70-73. [Link]
- Bank, Z., et al. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
-
Zhang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4096. [Link]
-
Kumar, P. S., et al. (2014). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. Iranian Journal of Pharmaceutical Research, 13(3), 1051-1058. [Link]
-
Gąsiorowska, J., et al. (2022). The Synthesis and Biological Activity of Amidrazone Derivatives Obtained in Reaction with cis-1,2,3,6-Tetrahydrophthalic Anhydride. Molecules, 27(21), 7480. [Link]
- Bank, Z., et al. (2018). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
Hounsou, C., et al. (2021). Design, Synthesis and Characterization of a New Series of Fluorescent Metabotropic Glutamate Receptor Type 5 Negative Allosteric Modulators. Molecules, 26(11), 3183. [Link]
-
Głowacka, J. E., et al. (2012). Reactions of N(3) -substituted amidrazones with cis-1,2-cyclohexanedicarboxylic anhydride and biological activities of the products. Archiv der Pharmazie, 345(11), 879-886. [Link]
-
Moro, S., et al. (2019). Computational Drug Design Applied to the Study of Metabotropic Glutamate Receptors. Molecules, 24(4), 654. [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Integrated synthetic, pharmacological, and computational investigation of cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid enantiomers as positive allosteric modulators of metabotropic glutamate receptor subtype 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators (PAMs): Pharmacological Characterization and Assessment in a Rat Model of Cocaine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 10. Efficient synthesis of cis-2,6-di-(2- quinolylpiperidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Large-Scale Chiral Resolution with (-)-cis-2-Benzamidocyclohexanecarboxylic Acid
Introduction: A Modern Approach to a Classic Challenge
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient separation of enantiomers from a racemic mixture remains a critical and often formidable challenge. While numerous techniques exist, classical resolution through the formation of diastereomeric salts continues to be a dominant method in industrial-scale operations due to its cost-effectiveness and scalability.[1] This guide provides an in-depth technical overview and detailed protocols for the application of a highly effective but perhaps underutilized resolving agent: (-)-cis-2-Benzamidocyclohexanecarboxylic Acid .
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the causality behind experimental choices, empowering the user to not only replicate the described methods but also to adapt and optimize them for their specific applications.
Part 1: The Resolving Agent: this compound - A Profile
This compound is a chiral carboxylic acid distinguished by its rigid cyclohexane backbone and the presence of both a benzamide and a carboxylic acid functional group. This unique combination of features makes it an excellent candidate for the resolution of racemic bases, particularly amines.
Mechanism of Chiral Recognition and Resolution:
The fundamental principle of chiral resolution by diastereomeric salt formation lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties, most notably, solubility.[2] When a racemic mixture of a base (e.g., an amine) is reacted with an enantiomerically pure chiral acid like this compound, two diastereomeric salts are formed:
-
(R)-Base • this compound
-
(S)-Base • this compound
These diastereomeric salts are not mirror images of each other and therefore exhibit different crystal packing energies and solubilities in a given solvent system. This difference in solubility is the cornerstone of the separation process. One diastereomeric salt will be less soluble and will preferentially crystallize out of the solution, leaving the more soluble diastereomer in the mother liquor.
The efficacy of this compound as a resolving agent can be attributed to several key structural features:
-
Rigid Conformational Structure: The cyclohexane ring provides a rigid scaffold, which can lead to more defined and discriminating interactions with the chiral center of the racemic base.
-
Multiple Interaction Points: The carboxylic acid group provides the primary site for salt formation with the basic amine. The benzamide group, with its amide proton and carbonyl oxygen, can participate in additional hydrogen bonding and dipole-dipole interactions, creating a three-dimensional chiral environment that enhances the differentiation between the two enantiomers of the base.
-
Aromatic Moiety: The phenyl ring of the benzamide group can engage in π-π stacking interactions, further stabilizing the crystal lattice of one diastereomer over the other.
Part 2: Large-Scale Chiral Resolution Protocol: A Case Study with Racemic 1-Phenylethylamine
This section provides a detailed, step-by-step protocol for the chiral resolution of racemic 1-phenylethylamine using this compound. This protocol is designed to be scalable and includes considerations for process optimization and control.
Experimental Workflow Overview
Caption: Workflow for chiral resolution, amine liberation, and resolving agent recovery.
Detailed Protocol
Materials and Reagents:
-
Racemic 1-phenylethylamine
-
This compound
-
Methanol (or other suitable solvent determined by screening)
-
Sodium Hydroxide (NaOH), 2M aqueous solution
-
Hydrochloric Acid (HCl), 2M aqueous solution
-
Ethyl Acetate (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step 1: Diastereomeric Salt Formation and Crystallization
-
Solvent Selection: The choice of solvent is critical for successful resolution. An ideal solvent will exhibit a significant difference in the solubility of the two diastereomeric salts. A screening of various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and mixtures thereof) should be performed on a small scale to identify the optimal system. For this protocol, we will proceed with methanol.
-
Dissolution: In a suitable reactor equipped with a stirrer and temperature control, dissolve 1.0 equivalent of racemic 1-phenylethylamine in methanol (e.g., 5-10 volumes relative to the amine). In a separate vessel, dissolve 0.5 to 1.0 equivalent of this compound in warm methanol. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.
-
Salt Formation: Slowly add the solution of the resolving agent to the solution of the racemic amine with gentle stirring. A precipitate may begin to form immediately.
-
Controlled Crystallization: Heat the mixture to reflux to ensure complete dissolution, then cool it slowly and controllably to room temperature. A slow cooling rate is crucial for the formation of well-defined crystals and to maximize the differentiation in solubility. The mixture may be further cooled to 0-5 °C to maximize the yield of the less soluble salt.
-
Isolation: Collect the precipitated crystals by filtration and wash the filter cake with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomeric salt.
Step 2: Liberation of the Enantiopure Amine
-
Dissolution of the Salt: Suspend the isolated diastereomeric salt in a mixture of water and a suitable organic solvent, such as ethyl acetate.
-
Basification: With vigorous stirring, add a 2M aqueous solution of sodium hydroxide until the pH of the aqueous layer is basic (pH > 11). This will neutralize the carboxylic acid and liberate the free amine into the organic layer.
-
Extraction: Separate the organic layer. Extract the aqueous layer one or two more times with ethyl acetate to ensure complete recovery of the amine.
-
Drying and Isolation: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched 1-phenylethylamine.
Step 3: Recovery of the Resolving Agent
-
Acidification: Take the aqueous layer from the extraction step, which contains the sodium salt of this compound. With stirring, add a 2M aqueous solution of hydrochloric acid until the pH is acidic (pH < 2).
-
Crystallization and Isolation: The this compound will precipitate out of the solution. Cool the mixture to enhance crystallization, then collect the solid by filtration.
-
Washing and Drying: Wash the collected solid with cold water to remove any residual salts and then dry it under vacuum. The recovered resolving agent can be reused in subsequent resolution cycles.
Data Presentation and Analysis
The success of the chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the resolved amine.
Table 1: Typical Process Parameters and Expected Results for the Resolution of 1-Phenylethylamine
| Parameter | Value |
| Racemic Amine | 1-Phenylethylamine |
| Resolving Agent | This compound |
| Stoichiometry (Amine:Resolving Agent) | 1 : 0.8 |
| Solvent | Methanol |
| Crystallization Temperature | Cooled from reflux to 0 °C over 4 hours |
| Theoretical Yield of one enantiomer | 50% |
| Typical Experimental Results | |
| Yield of Less Soluble Diastereomeric Salt | 40-45% |
| Enantiomeric Excess (e.e.) of Resolved Amine | >95% |
| Yield of Recovered Resolving Agent | >90% |
Analytical Methods for Enantiomeric Excess Determination:
The enantiomeric excess of the resolved amine should be determined using a validated analytical method. Common techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A chiral stationary phase is used to separate the two enantiomers, and the e.e. is calculated from the relative peak areas.
-
Chiral Supercritical Fluid Chromatography (SFC): An alternative to HPLC that often provides faster separations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Shift Reagent: This method can be used to differentiate the signals of the two enantiomers in the NMR spectrum.
Part 3: Visualization of Key Chemical Structures
Caption: Key molecules in the chiral resolution process.
Conclusion: A Powerful Tool for Large-Scale Enantioseparation
This compound presents a compelling option for the large-scale chiral resolution of racemic bases. Its rigid structure and multiple points of interaction provide a high degree of chiral recognition, often leading to excellent enantiomeric excesses in a single crystallization step. The protocols and principles outlined in this guide are intended to serve as a strong foundation for the development and optimization of industrial-scale chiral separation processes. As with any crystallization-based separation, careful attention to process parameters such as solvent selection, cooling rate, and stoichiometry is paramount to achieving robust and reproducible results.
References
- U.S. Patent 5,677,469, Process for resolving chiral acids with 1-aminoindan-2-ols.
-
Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. [Link]
-
ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
-
ACS Publications. Crystallization Improvements of a Diastereomeric Kinetic Resolution through Understanding of Secondary Nucleation. [Link]
-
RSC Publishing. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. [Link]
-
NIH National Library of Medicine. Synthesis of chiral 1,3-diamines derived from cis-2-benzamidocyclohexanecarboxylic acid and their application in the Cu-catalyzed enantioselective Henry reaction. [Link]
Sources
Use of (-)-cis-2-Benzamidocyclohexanecarboxylic Acid in specific chemical reactions
Application Notes & Protocols: (-)-cis-2-Benzamidocyclohexanecarboxylic Acid
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of this compound. The primary focus is its use as a chiral resolving agent for racemic amines, a critical process in the synthesis of enantiomerically pure compounds. This guide moves beyond a simple recitation of steps to explain the underlying principles of diastereomeric salt formation, the rationale behind key experimental parameters, and a comprehensive, self-validating protocol for laboratory execution.
Introduction: The Role of this compound in Asymmetric Chemistry
This compound is a chiral carboxylic acid valued in synthetic organic chemistry. Its utility stems from its enantiomerically pure structure, featuring a rigid cyclohexane backbone. This rigidity provides a well-defined three-dimensional arrangement, which is crucial for effective chiral discrimination.
The core application of this reagent is in the separation of enantiomers, a process known as chiral resolution . Enantiomers are non-superimposable mirror-image molecules that possess identical physical properties (e.g., boiling point, solubility, melting point), making their separation by standard laboratory techniques like distillation or conventional chromatography impossible.[1] However, by reacting a racemic mixture of a base, such as an amine, with an enantiopure acid like this compound, one can convert the enantiomers into a pair of diastereomeric salts .[2]
These diastereomers, having different spatial arrangements, exhibit distinct physical properties, most notably different solubilities. This difference is the key that allows for their separation, typically via fractional crystallization.[2] The structural features of this compound—the carboxylic acid for salt formation, the benzamide group for hydrogen bonding and π-π stacking interactions, and the chiral cyclohexane scaffold for steric differentiation—combine to make it an effective tool for resolving a variety of chiral amines.
The Principle: Chiral Resolution via Diastereomeric Salt Formation
The fundamental strategy is to create a separable physical difference from an inseparable one. The reaction of a racemic amine, (R/S)-Amine, with the enantiopure resolving agent, (-)-Acid, results in two diastereomeric salts: [(R)-Amine⋅(-)-Acid] and [(S)-Amine⋅(-)-Acid].
The efficiency of the resolution hinges on the differential solubility between these two salts in a given solvent system. One salt is intentionally precipitated or crystallized from the solution while the other remains dissolved in the mother liquor. The less-soluble salt is then isolated, and the pure amine enantiomer is liberated by treatment with a base.
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Causality in Experimental Design: A Scientist's Perspective
Merely following a protocol is insufficient for robust and reproducible science. Understanding the causality behind each parameter is essential for optimization and troubleshooting.
-
Choice of Solvent: This is arguably the most critical parameter. The ideal solvent must accomplish two things: fully dissolve both diastereomeric salts at an elevated temperature and, upon cooling, precipitate one salt in high purity while keeping the other dissolved.
-
Why? A solvent that is too "good" will keep both salts in solution, preventing crystallization. A solvent that is too "poor" will cause both to crash out indiscriminately. Protic solvents like ethanol or methanol are common starting points as they can engage in hydrogen bonding and effectively solvate the ionic salts.[2] The polarity must be fine-tuned, often with solvent mixtures (e.g., methanol/water, ethanol/acetonitrile), to achieve the perfect solubility differential.
-
-
Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic amine is a key variable. While a 1:1 ratio might seem intuitive, often only 0.5 equivalents of the resolving agent are used relative to the total amine.
-
Why? Using a substoichiometric amount of the resolving agent ensures that there is not enough of it to react with both amine enantiomers. This maximizes the precipitation of the less-soluble diastereomeric salt, leaving the majority of the more-soluble enantiomer unreacted and in solution, thereby driving the separation to higher efficiency.[2] However, the optimal ratio is substrate-dependent and may require empirical determination.[3][4]
-
-
Temperature and Cooling Rate: The crystallization process is highly dependent on temperature. Typically, the salt formation is performed at an elevated temperature to ensure complete dissolution, followed by slow, controlled cooling.
-
Why? Slow cooling is paramount for forming well-ordered, pure crystals. Rapid cooling or "crashing" the solution in an ice bath can lead to the trapping of impurities and the co-precipitation of the more-soluble diastereomer, significantly reducing the enantiomeric excess (e.e.) of the final product.[5] A gradual temperature gradient allows the crystallization to occur under thermodynamic control, favoring the formation of the most stable (and often, least soluble) crystal lattice.
-
-
Seeding: Introducing a tiny crystal of the desired less-soluble diastereomeric salt (a "seed crystal") to the supersaturated solution can be beneficial.
-
Why? Seeding provides a template for crystallization, promoting the formation of the desired crystal form and preventing the solution from becoming overly supersaturated, which can lead to spontaneous, uncontrolled precipitation.[5]
-
General Protocol: Resolution of a Racemic Amine
Disclaimer: This is a representative protocol. The optimal conditions, particularly the choice of solvent and temperature profile, must be determined empirically for each specific racemic amine.
4.1. Materials and Reagents
-
Racemic amine (substrate)
-
This compound (resolving agent)
-
Solvent(s) for screening: Methanol, Ethanol, Isopropanol, Acetonitrile, Water
-
5 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
Instrumentation for validation: Polarimeter, Chiral HPLC, Melting point apparatus
4.2. Step-by-Step Methodology
Step 1: Diastereomeric Salt Formation & Crystallization
-
In a clean, dry flask, dissolve 1.0 equivalent of the racemic amine in a minimal amount of a suitable hot solvent (e.g., methanol). Rationale: Starting with a saturated or near-saturated solution is crucial for successful crystallization.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound in the minimum amount of the same hot solvent.[2]
-
Add the hot resolving agent solution to the hot amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature. Causality: As discussed, slow cooling is critical for selective crystallization and high purity.[5] If no crystals form, try gently scratching the inside of the flask or adding a seed crystal.
-
Once crystallization has initiated and the mixture has reached room temperature, you may further cool the flask in a refrigerator (4 °C) or an ice bath (0 °C) for several hours to maximize the yield of the precipitated salt.[2] Stirring for a defined period (e.g., 1-2 hours) before filtering can improve efficiency.[6]
Step 2: Isolation of the Less-Soluble Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of the cold crystallization solvent. Rationale: This removes the mother liquor, which contains the dissolved, more-soluble diastereomer, without re-dissolving a significant amount of the desired product.[2]
-
Dry the crystalline salt.
-
Validation Checkpoint 1: Determine the melting point of the diastereomeric salt. A sharp melting point is indicative of a pure compound. Retain the mother liquor for potential recovery of the other enantiomer.
Step 3: Liberation of the Enantiopure Amine
-
Suspend the dried diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Slowly add 5 M NaOH solution while stirring until the aqueous layer is basic (pH > 11). This will neutralize the resolving agent and liberate the free amine. Rationale: The amine becomes soluble in the organic layer, while the sodium salt of the resolving agent dissolves in the aqueous layer.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure full recovery of the amine.
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the enantiomerically enriched amine.
Step 4: Recovery of the Resolving Agent (Optional but Recommended)
-
Take the aqueous layer from Step 3.2 and acidify it with 1 M HCl until the pH is acidic (pH < 3).
-
The this compound will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. It can now be reused.
4.3. Validation of Resolution
-
Optical Rotation: Dissolve a known concentration of the final amine product in a suitable solvent and measure its optical rotation using a polarimeter. Compare the value to the literature value for the pure enantiomer.
-
Enantiomeric Excess (e.e.): The most reliable method is to analyze the product using Chiral HPLC. This will provide a quantitative measure of the ratio of the two enantiomers, allowing for the calculation of the e.e. (%). An e.e. above 85% is often considered a successful resolution.[6]
Data Presentation & Interpretation
Effective record-keeping is crucial. Use a structured table to track experiments during the optimization phase.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Amine Substrate | Racemic 1-phenylethylamine | Racemic 1-phenylethylamine | Racemic 1-phenylethylamine |
| Solvent System | Methanol | Ethanol | Methanol/H₂O (9:1) |
| Agent Equiv. | 0.5 | 0.5 | 0.6 |
| Yield of Salt (%) | 35% | 28% | 40% |
| M.P. of Salt (°C) | 188-190 °C | 185-189 °C | 191-192 °C |
| Yield of Amine (%) | 32% | 25% | 37% |
| Optical Rotation [α] | +35.2° (c=1, EtOH) | +29.8° (c=1, EtOH) | +39.5° (c=1, EtOH) |
| e.e. (%) (Chiral HPLC) | 85% | 74% | 98% |
Note: Data presented is illustrative.
Visualizing Chiral Recognition
The basis of resolution is the differential interaction between the chiral resolving agent and each enantiomer of the amine. These interactions, governed by sterics and intermolecular forces (e.g., hydrogen bonds, van der Waals forces), create two diastereomeric complexes with different energies and packing efficiencies in a crystal lattice.[4]
Sources
- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
Troubleshooting & Optimization
Improving yield in chiral resolution with (-)-cis-2-Benzamidocyclohexanecarboxylic Acid
Technical Support Center: Improving Yield in Chiral Resolution
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your chiral resolution experiments, leading to improved yields and higher enantiomeric purity.
Troubleshooting Guide: Common Issues and Solutions
Q1: I'm not getting any precipitation of my diastereomeric salt. What's going on?
Answer:
This is a common issue that typically points to a problem with supersaturation. Here’s a breakdown of the likely causes and how to address them:
-
High Solubility of Both Diastereomeric Salts: The chosen solvent may be too good at solvating both diastereomeric salts, preventing either from crystallizing.
-
Solution: The key is to find a solvent system where the solubilities of the two diastereomers are significantly different.[1] You can try adding an "anti-solvent" to the system. This is a solvent in which the diastereomeric salts are poorly soluble. Add the anti-solvent dropwise to your solution at a slightly elevated temperature until you observe persistent turbidity, then add a small amount of the primary solvent to redissolve it before allowing it to cool slowly.
-
-
Insufficient Concentration: The concentration of your racemic compound and resolving agent might be too low to achieve the necessary supersaturation for crystallization to occur.
-
Solution: Carefully remove a portion of the solvent under reduced pressure and attempt the crystallization again. Be cautious not to over-concentrate, as this can lead to "oiling out" or co-precipitation.
-
-
Inhibition by Impurities: Impurities in your racemic mixture can sometimes inhibit crystal nucleation.
-
Solution: Ensure your starting material is of high purity. If necessary, purify the racemic mixture by chromatography or recrystallization before attempting the resolution.
-
Q2: My yield of the desired diastereomeric salt is very low, although the enantiomeric excess (e.e.) is high. How can I improve the yield?
Answer:
This is a classic scenario that indicates your resolution is selective, but not efficient. A significant portion of your desired diastereomer is being left behind in the mother liquor.[2] Here’s how to improve your recovery:
-
Optimize the Stoichiometry of the Resolving Agent: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent is a common strategy to selectively precipitate one diastereomer, but it can also limit the yield.
-
Solution: Experiment with increasing the equivalents of the resolving agent. Sometimes, using a slight excess can help drive the crystallization of the less soluble salt. However, be mindful that a large excess can lead to co-precipitation of the more soluble diastereomer, reducing your e.e.
-
-
Fine-Tune the Cooling Profile: Rapid cooling can lead to a smaller number of crystals and leave a significant amount of product in the solution.
-
Solution: Employ a slow, controlled cooling profile.[1] A gradual temperature reduction allows for the orderly growth of crystals and can improve the overall yield. Consider cooling the mixture to a lower final temperature (e.g., 0°C or -10°C) to maximize precipitation, but monitor the e.e. to ensure the other diastereomer doesn't crash out.
-
-
"Seeding" the Solution: Spontaneous nucleation can be inefficient.
-
Solution: Introduce a few seed crystals of the pure, desired diastereomeric salt into the solution as it cools. This provides a template for crystallization to begin, promoting a higher yield.[2]
-
-
Recycle the Mother Liquor: The mother liquor is enriched with the more soluble diastereomer but still contains some of the less soluble one.
-
Solution: Isolate the undesired enantiomer from the mother liquor, racemize it if possible, and re-introduce it into the resolution process.[2] This is a common industrial practice to maximize overall yield.
-
Q3: The enantiomeric excess (e.e.) of my resolved product is low. What are the primary causes and solutions?
Answer:
Low e.e. is a clear sign that the separation of the diastereomeric salts is not clean. The main culprit is usually the co-precipitation of the undesired diastereomer.[1][3]
-
Poor Solvent Selectivity: The chosen solvent may not provide a large enough difference in solubility between the two diastereomeric salts.
-
Solution: A systematic solvent screen is essential. Test a range of solvents with varying polarities and hydrogen bonding capabilities.[1] The ideal solvent will have a large solubility difference between the two diastereomers.
-
-
Crystallization Occurring too Quickly: If the solution is too supersaturated or cooled too rapidly, both diastereomers can precipitate.
-
Solution: Reduce the concentration of your solutes or slow down the cooling rate. A more controlled crystallization process is key to achieving high selectivity.
-
-
Formation of a Solid Solution: In some cases, the two diastereomers can co-crystallize into a single solid phase, known as a solid solution, making separation by simple crystallization impossible.
-
Solution: This is a more challenging problem that requires a significant change in the crystallization conditions. Exploring different solvent systems or even different resolving agents may be necessary. Techniques like enantioselective dissolution, where you use a new solvent to selectively dissolve the minor diastereomer from the crystal, can sometimes be effective.[1]
-
Q4: My diastereomeric salt is "oiling out" instead of crystallizing. How do I fix this?
Answer:
"Oiling out" occurs when the salt separates from the solution as a liquid phase rather than a solid. This is often due to the salt's melting point being lower than the crystallization temperature or excessive concentration.[1]
-
Solution 1: Add More Solvent: This will lower the concentration and can prevent the formation of the oil phase.[1]
-
Solution 2: Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt, allowing it to crystallize directly.
-
Solution 3: Change the Solvent System: A different solvent may favor crystallization over oiling out.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my resolution?
Answer: The choice of solvent is often the most critical factor in a successful resolution. The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts. A good starting point is to select a solvent in which the racemate and the resolving agent have moderate solubility. It is highly recommended to perform a small-scale screen of several solvents (e.g., alcohols like ethanol or isopropanol, esters like ethyl acetate, and ketones like acetone) or solvent mixtures to find the optimal system for your specific compounds.
Q2: What is the typical stoichiometry for the resolving agent?
Answer: A common starting point is to use 0.5 equivalents of the resolving agent relative to the racemic mixture.[4] The rationale is to form the salt with only one enantiomer, allowing it to crystallize while leaving the other enantiomer in solution. However, this can be optimized. For dicarboxylic acids like 1,2-cyclohexanedicarboxylic acid, the stoichiometry can be more complex, and molar ratios should be carefully evaluated.
Q3: How important is the rate of stirring during crystallization?
Answer: Stirring is crucial for maintaining a homogeneous solution and promoting mass transfer to the crystal surfaces. However, very aggressive stirring can lead to secondary nucleation (the formation of many small crystals), which may trap impurities and lower the e.e. Gentle, consistent stirring is usually recommended. For some systems, allowing the solution to stand undisturbed after nucleation has begun can yield larger, purer crystals.
Q4: What's the best way to break the diastereomeric salt and recover my resolved compound?
Answer: Once you have isolated the less soluble diastereomeric salt, you need to liberate your enantiomerically enriched compound. Since you are resolving a base with a chiral acid, this is typically done by:
-
Dissolving the salt in water.
-
Adding a strong base (e.g., NaOH solution) to deprotonate your amine, making it insoluble in water.[4]
-
Extracting the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The resolving agent will remain in the aqueous layer as its sodium salt, which can then be recovered by acidifying the aqueous layer and extracting the now-precipitated chiral acid.[4]
Visualizations and Protocols
General Workflow for Chiral Resolution
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Troubleshooting Decision Tree: Low Yield
Caption: Troubleshooting logic for low yield with high enantiomeric excess.
Experimental Protocols
Protocol 1: Resolution of a Racemic Amine with (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic Acid
This protocol is a generalized procedure and should be optimized for your specific amine.
-
Salt Formation:
-
In a flask, dissolve 1.0 equivalent of the racemic amine in a suitable solvent (e.g., ethanol, determined from screening) with gentle heating.
-
In a separate flask, dissolve 0.5 equivalents of (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid in the minimum amount of the same hot solvent.
-
Add the hot resolving agent solution to the amine solution with stirring.[4]
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Slow cooling is crucial for selective crystallization.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystallization begins, you may further cool the mixture in an ice bath or refrigerator to maximize the yield.
-
-
Isolation:
-
Collect the precipitated diastereomeric salt by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
-
Analysis (Optional Recrystallization):
-
Determine the diastereomeric purity of the salt (e.g., by NMR or measuring optical rotation).
-
If the purity is not satisfactory, recrystallize the salt from the same solvent system.
-
Protocol 2: Liberation of the Enriched Amine and Recovery of the Resolving Agent
-
Liberation:
-
Dissolve the purified diastereomeric salt in water.
-
Add 2M NaOH solution dropwise until the solution is basic (pH > 11). This will cause the free amine to precipitate or form an oil.
-
Extract the free amine with an organic solvent (e.g., 3 x 20 mL of dichloromethane).
-
-
Isolation of Amine:
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.
-
Determine the enantiomeric excess (e.e.) using a suitable technique like chiral HPLC.
-
-
Recovery of Resolving Agent:
-
Take the aqueous layer from step 1 and cool it in an ice bath.
-
Carefully add concentrated HCl dropwise until the solution is acidic (pH < 2).
-
The (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid will precipitate out.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry. The recovered resolving agent can often be reused without further purification.
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| Resolving Agent Stoichiometry | Start with 0.5-0.6 eq. | Minimizes waste and selectively precipitates one diastereomer. Can be increased to improve yield. |
| Solvent Choice | Screen polar protic (e.g., EtOH, IPA) and polar aprotic (e.g., Acetone, EtOAc) solvents and their mixtures. | The goal is to maximize the solubility difference between the two diastereomeric salts. |
| Concentration | Empirically determined. Should be high enough for supersaturation but low enough to avoid "oiling out". | Balances the need for crystal formation against the risk of forming an amorphous or impure product. |
| Cooling Profile | Slow, controlled cooling. E.g., from 60°C to RT over 4-6 hours, then to 0°C for 2 hours. | Promotes the growth of larger, purer crystals and improves selectivity and yield. |
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
- Benchchem. (n.d.). Troubleshooting low enantiomeric excess in chiral resolutions.
- CrystEngComm. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. The Royal Society of Chemistry.
- Benchchem. (n.d.). Troubleshooting low enantiomeric excess in chiral resolution experiments.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- ResearchGate. (2025). Resolution of racemic trans-1,2-cyclohexanediol with tartaric acid.
- Crystal Growth & Design. (2023). Population Balance Modeling of Diastereomeric Salt Resolution.
- Wikipedia. (n.d.). Chiral resolution.
- Benchchem. (n.d.). A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards.
- Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
- PubMed. (n.d.). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control.
- ResearchGate. (n.d.). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 4. US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting the Resolution of (±)-cis-2-Benzamidocyclohexanecarboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the chiral resolution of (±)-cis-2-Benzamidocyclohexanecarboxylic Acid. This document is designed for researchers, chemists, and drug development professionals who are engaged in the separation of this racemic mixture to isolate the desired enantiomer, (-)-cis-2-Benzamidocyclohexanecarboxylic Acid.
The resolution of this compound, like many chiral carboxylic acids, is most commonly achieved through classical resolution by forming diastereomeric salts.[1][2] This process involves reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent) to form a pair of diastereomeric salts.[3] These salts possess different physical properties, most critically, different solubilities, which allows for their separation by fractional crystallization.[4][5]
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common challenges associated with this procedure.
Section 1: Troubleshooting Guide - Common Problems & Solutions
This section is formatted as a series of questions and answers to directly address the most common issues encountered during the resolution process.
Q1: My diastereomeric salt is not crystallizing. I'm getting an oil or it remains completely in solution. What should I do?
A: This is one of the most frequent challenges and it is almost always related to the solvent system. The goal is to find a solvent where one diastereomeric salt is sparingly soluble while the other is highly soluble.
-
Immediate Actions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites.
-
Add a Seed Crystal: If you have a small amount of the desired crystalline salt from a previous experiment, add a tiny crystal to the supersaturated solution.
-
Lower the Temperature: Slowly cool the solution in an ice bath or refrigerator. Avoid crash cooling, as this can trap impurities and lower the diastereomeric purity.
-
Concentrate the Solution: Carefully remove some of the solvent under reduced pressure to increase the concentration and promote crystallization.
-
-
Systematic Troubleshooting:
-
Re-evaluate Your Solvent: The initial solvent choice may be incorrect. If the salt oiled out, the solvent may be too nonpolar. If it remains completely dissolved, the solvent is likely too polar.
-
Utilize an Anti-Solvent: A powerful technique is the use of a mixed solvent system.[6] Dissolve your salt mixture in a minimum amount of a "solvent" (in which it is soluble), and then slowly add an "anti-solvent" (in which the salts are poorly soluble) until the solution becomes turbid. Heat gently to redissolve and then allow to cool slowly. This provides fine control over supersaturation.
-
Solvent Screening: It is essential to screen a library of commonly used solvents.[7] Small-scale trials in vials with different solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water) can quickly identify a promising system.
-
Q2: The enantiomeric excess (e.e.) of my resolved acid is poor after the first crystallization. How can I improve it?
A: Low enantiomeric excess (e.e.) indicates that the crystallized salt is not diastereomerically pure. This can happen if the solubility difference between the two diastereomeric salts is not large enough in the chosen solvent, leading to co-crystallization.
-
The Primary Solution: Recrystallization. The most reliable method to enhance diastereomeric (and thus enantiomeric) purity is recrystallization.[5] Dissolve the filtered crystals in a minimum amount of the same hot solvent system from which they were first crystallized. Allow the solution to cool slowly. With each recrystallization step, the purity of the less soluble diastereomer in the solid phase should increase.
-
Expert Tip: Monitor the progress by measuring the optical rotation of the salt at each stage. The recrystallizations should be continued until a constant optical rotation value is achieved, which indicates that the salt has reached its maximum purity.[5]
-
-
Other Factors to Consider:
-
Cooling Rate: A slow, controlled cooling rate is crucial. Rapid cooling can trap the more soluble diastereomer in the crystal lattice, reducing purity.
-
Solvent Choice: An optimal solvent will maximize the solubility difference between the diastereomers. If the e.e. remains low even after multiple recrystallizations, you may need to re-screen for a more selective solvent system.[8]
-
Stoichiometry: Ensure the molar ratio of the resolving agent to the racemic acid is correct. An incorrect ratio can affect the crystallization equilibrium. For a dicarboxylic acid, this can be particularly complex, as different salt stoichiometries can form.[9] While your target compound is a monocarboxylic acid, precise stoichiometry remains critical.
-
Q3: The yield of my crystallized salt is very low, even though I expect a theoretical maximum of 50%. Why is this happening?
A: While the theoretical maximum yield for one enantiomer from a racemate is 50%, practical yields are often lower. Several factors can contribute to this.
-
Inherent Solubility: Even the "less soluble" diastereomeric salt has some solubility in the mother liquor. This portion will not be recovered in the solid phase. The final temperature of crystallization is a key parameter; lower temperatures generally reduce this loss, but risk co-crystallization of the other diastereomer.
-
Eutectic Formation: The two diastereomeric salts and the solvent can form a eutectic mixture. This is a specific composition at which the mixture has the lowest possible melting point and beyond which the desired diastereomer cannot be further purified by crystallization from that solvent. A phase diagram of the diastereomeric system would be needed to fully understand this, but if your yield and e.e. plateau, a eutectic may be the cause.[3]
-
Sub-optimal Resolving Agent/Solvent Combination: The efficiency of a resolution is a function of both the resolving agent and the solvent.[7] An unsuitable combination may lead to a poor solubility differential, resulting in low recovery of the desired diastereomer before the other begins to crystallize.
-
Mechanical Losses: During lab procedures, material is inevitably lost during transfers, filtration, and drying. Ensure your technique is optimized to minimize these losses.
Q4: How do I choose the right resolving agent for cis-2-Benzamidocyclohexanecarboxylic Acid?
A: The selection of a resolving agent is often empirical and requires screening, as predicting which agent will form easily separable, crystalline diastereomeric salts is difficult.[1] For a carboxylic acid, you need a chiral base.
-
Commonly Successful Chiral Bases (Resolving Agents):
-
(R)-(+)-α-Phenylethylamine and (S)-(-)-α-Phenylethylamine
-
Cinchona alkaloids (e.g., Quinine, Quinidine, Cinchonidine, Cinchonine)
-
(1R,2R)-(+)-Pseudoephedrine
-
Brucine (Note: High toxicity, handle with extreme care)
-
Dehydroabietylamine
-
-
Screening Strategy: The most effective approach is to perform a high-throughput screen.[10]
-
In separate small vials, dissolve a specific amount of your racemic acid.
-
Add a stoichiometric equivalent of different chiral resolving agents to each vial.
-
Add a small amount of a test solvent (e.g., methanol or ethanol).
-
Observe which combinations produce a crystalline precipitate upon standing or cooling. Promising candidates can then be optimized for solvent and temperature.
-
Section 2: Frequently Asked Questions (FAQs)
What is the best method to determine the enantiomeric excess (e.e.) of my final product?
The industry standard for determining e.e. is chiral chromatography, typically High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[11] You will need to develop a method using a suitable chiral stationary phase (chiral column) that can resolve the two enantiomers of cis-2-Benzamidocyclohexanecarboxylic Acid. Alternatively, you can derivatize the acid with a chiral alcohol or amine (e.g., (R)-1-phenylethylamine) to form diastereomeric esters or amides, which can then be separated and quantified on a standard (achiral) HPLC or by NMR spectroscopy.[12]
How do I liberate the free this compound from the purified diastereomeric salt?
Once you have the diastereomerically pure salt, you need to break the ionic bond to recover your desired acid enantiomer.
-
Suspend the purified salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidify the aqueous layer by adding a strong acid, such as 1M or 2M hydrochloric acid (HCl), until the pH is ~1-2. This protonates your carboxylic acid, making it soluble in the organic layer, while the protonated chiral base (resolving agent) remains in the aqueous layer.
-
Separate the layers.
-
Extract the aqueous layer one or two more times with the organic solvent.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched acid.[5]
Can I recover the "wrong" enantiomer from the mother liquor?
Yes. The mother liquor is enriched in the more soluble diastereomeric salt. You can isolate this salt by evaporating the solvent. Then, using the same acid-base extraction procedure described above, you can liberate the other enantiomer. For large-scale processes, it is often economically desirable to have a method to racemize the unwanted enantiomer so it can be recycled back into the resolution process, though this requires developing a specific chemical procedure for the target molecule.[13]
Section 3: Experimental Protocols & Data
Protocol 3.1: General Procedure for Resolution
This protocol provides a general workflow. The specific resolving agent, solvent, and temperatures must be optimized for your system.
-
Salt Formation: In a suitable flask, dissolve 1.0 equivalent of racemic (±)-cis-2-Benzamidocyclohexanecarboxylic Acid in a minimal amount of a hot solvent (e.g., ethanol). In a separate container, dissolve 0.5-1.0 equivalents of the chosen chiral resolving agent (e.g., (R)-α-phenylethylamine) in the same solvent. Note: Starting with 0.5 eq of resolving agent is often a good strategy to ensure high purity of the initial precipitate.
-
Crystallization: Slowly add the resolving agent solution to the acid solution with stirring. If no precipitate forms, allow the solution to cool slowly to room temperature, and then potentially in a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Recrystallization (if needed): Dissolve the collected crystals in a minimum of the hot solvent and allow them to recrystallize as before. Repeat until the optical rotation is constant.
-
Liberation of Free Acid: Suspend the final purified salt in a 2:1 mixture of ethyl acetate and water. Add 2M HCl dropwise with vigorous stirring until the aqueous layer is pH 1-2.
-
Extraction & Isolation: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the enantiomerically pure acid.
Table 3.1: Common Resolving Agents & Solvent Systems
| Resolving Agent Class | Examples | Common Solvents for Crystallization |
| Chiral Amines | (R/S)-α-Phenylethylamine, Dehydroabietylamine | Alcohols (Methanol, Ethanol, Isopropanol), Acetone, Ethyl Acetate, Acetonitrile |
| Cinchona Alkaloids | Quinine, Quinidine, Cinchonidine | Acetone, Ethanol, Methanol, Water-Alcohol Mixtures |
| Ephedrine Derivatives | (1R,2R)-Pseudoephedrine | Ethanol, Ethyl Acetate |
Section 4: Visual Workflows
Diagram 4.1: Diastereomeric Salt Resolution Workflow
This diagram illustrates the overall process from racemic mixture to pure enantiomer.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Diagram 4.2: Troubleshooting Decision Tree for Poor Resolution
This diagram provides a logical path for troubleshooting common experimental failures.
Caption: Decision tree for troubleshooting poor crystallization or purity.
References
- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
- Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.
- PubMed. (2024).
- Wikipedia. Chiral resolution.
- The Royal Society of Chemistry.
- TCI Chemicals.
- Benchchem. (2025).
- Wikipedia.
- Chemistry Steps.
- NIH. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods.
- ResearchGate. (2025, August 5). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid.
- ResearchGate.
- BioDuro. (2018, March 23).
- Benchchem.
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pharmtech.com [pharmtech.com]
Technical Support Center: (-)-cis-2-Benzamidocyclohexanecarboxylic Acid Extractions
Welcome to the technical support center for challenges encountered during the extraction of (-)-cis-2-Benzamidocyclohexanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals. Here, we will delve into the common issue of emulsion formation during the liquid-liquid extraction of this compound and provide a series of troubleshooting guides and frequently asked questions to ensure a smooth and efficient purification process.
Understanding the Challenge: Why Do Emulsions Form?
This compound possesses both a hydrophilic carboxylic acid group and a bulky, relatively hydrophobic benzamido-cyclohexane backbone. This amphiphilic nature can lead to the compound itself acting as a surfactant, stabilizing the interface between the aqueous and organic layers and promoting the formation of a stable emulsion. Emulsions are a common hurdle in liquid-liquid extractions, leading to poor phase separation, product loss, and frustration in the laboratory.[1][2]
This guide provides a systematic approach to both preventing and breaking these stubborn emulsions, ensuring high recovery of your target compound.
Troubleshooting Guide: Breaking Emulsions in Your Extraction
Initial Assessment of the Emulsion
Before taking action, it's crucial to assess the nature and volume of the emulsion. According to the U.S. EPA Method 1664, if the emulsion layer is greater than one-third the volume of the organic solvent layer, implementing emulsion-breaking techniques is necessary to ensure accurate results.[3][4]
Level 1: Non-Invasive & Physical Methods
These techniques are the first line of defense as they do not involve adding new chemical reagents to your system.
1. The "Wait and See" Approach & Gentle Agitation: Sometimes, the simplest solution is patience. Allowing the separatory funnel to stand undisturbed for up to an hour can lead to the slow coalescence of the dispersed droplets.[3] Gentle swirling or tapping of the funnel can aid this process.[4]
2. Centrifugation: For small-scale extractions, centrifugation is a highly effective mechanical method to break emulsions.[5] The centrifugal force accelerates the separation of the denser and lighter phases.
-
Protocol:
-
Transfer the emulsion to centrifuge tubes.
-
Balance the tubes in the centrifuge.
-
Spin at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes.
-
Carefully decant the separated layers.
-
Level 2: Chemical Interventions
If physical methods prove insufficient, the following chemical additions can alter the properties of the liquid phases to facilitate separation.
1. Addition of Brine (Saturated NaCl Solution): This is one of the most common and effective methods. The addition of a saturated sodium chloride solution increases the ionic strength of the aqueous phase. This has two main effects: it decreases the solubility of your organic compound in the aqueous layer (salting out) and increases the density of the aqueous phase, which helps to break the emulsion.
-
Protocol:
-
Add a small volume of brine to the separatory funnel.
-
Gently rock or swirl the funnel to mix. Avoid vigorous shaking which can reform the emulsion.
-
Allow the layers to separate.
-
2. pH Modification: As this compound is a carboxylic acid, its solubility is highly dependent on pH. The pKa of the parent cyclohexanecarboxylic acid is approximately 4.90.[6]
-
To Keep the Compound in the Organic Layer: Ensure the pH of the aqueous layer is at least 2 pH units below the pKa (i.e., pH < 2.9). At this pH, the carboxylic acid will be fully protonated and less soluble in the aqueous phase. Acidifying the aqueous layer with a small amount of dilute HCl can help break emulsions caused by the deprotonated, more surfactant-like form of the molecule.[5][7]
-
To Extract the Compound into the Aqueous Layer: If your workflow involves extracting the compound into a basic aqueous solution, ensure the pH is at least 2 pH units above the pKa (i.e., pH > 6.9). This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.
3. Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the overall polarity of the organic phase, which may help to dissolve the emulsifying agents and break the emulsion.[1] For example, if you are using ethyl acetate, adding a small amount of a less polar solvent like hexanes or a more polar solvent like a small amount of methanol (if your compound is highly soluble in it) could be effective.
Level 3: Filtration and Advanced Methods
For particularly stubborn emulsions, filtration can be an excellent option.
1. Filtration through Celite® (Diatomaceous Earth): Emulsions are often stabilized by fine particulate matter.[8] Filtering the entire mixture through a pad of Celite® can remove these solids and break the emulsion.[8]
-
Protocol:
-
Prepare a small plug of glass wool at the bottom of a Buchner or Hirsch funnel.
-
Add a layer of Celite® (1-2 cm) and gently press it down.
-
Wet the Celite® pad with the organic solvent used in your extraction.
-
Slowly pour the emulsion through the Celite® pad under gentle vacuum.
-
Collect the filtrate, which should now be two distinct phases.
-
Workflow for Breaking Emulsions
Caption: Decision tree for troubleshooting emulsions.
Frequently Asked Questions (FAQs)
Q1: How can I prevent emulsions from forming in the first place?
Prevention is always better than cure.[9] The primary cause of emulsion formation is excessive agitation. Instead of vigorously shaking the separatory funnel, use gentle inversions or swirling to mix the layers. This provides sufficient surface area for extraction without introducing the high energy that leads to emulsification.
Q2: I've added brine, but the emulsion is still not breaking. What should I do next?
If brine alone is not effective, consider a combination of techniques. For example, after adding brine, you could try gently warming the separatory funnel in a warm water bath. This can decrease the viscosity of the solution and aid in phase separation.[5] Alternatively, proceeding to filtration through Celite® is a robust next step.
Q3: Will changing the pH of my extraction affect the chirality of my compound?
For this compound, typical pH adjustments with dilute acids and bases for extraction purposes are unlikely to cause epimerization at the chiral centers. Racemization of chiral centers adjacent to a carbonyl group typically requires more forcing conditions (e.g., strong base and elevated temperatures) than are used in a standard extraction.
Q4: Can I use a different salt instead of sodium chloride?
Yes, other salts like potassium pyrophosphate can also be very effective at breaking emulsions by increasing the ionic strength of the aqueous phase.[3] Anhydrous sodium sulfate can also be used, not only to break the emulsion but also to begin the drying process of the organic layer.[4]
Q5: My compound seems to be precipitating at the interface. What is happening?
This can occur if the concentration of your compound is very high and its solubility is exceeded in both the organic and aqueous phases. It can also happen if the pH is adjusted to near the pKa of the compound, where it may have minimum solubility. In this case, you may need to dilute your reaction mixture with more of both the organic and aqueous solvents. If a solid is present, filtration is the best way to isolate it before proceeding with the separation of the liquid phases.
Summary of Emulsion Breaking Techniques
| Method | Principle of Action | Advantages | Disadvantages |
| Patience & Gentle Agitation | Allows for slow coalescence of droplets. | No addition of reagents. | Time-consuming and may not be effective for stable emulsions. |
| Centrifugation | Accelerates phase separation through mechanical force. | Highly effective for small volumes. | Requires a centrifuge and appropriate tubes. |
| Addition of Brine | Increases ionic strength and density of the aqueous phase. | Very effective, inexpensive, and readily available. | Increases the salt content of the aqueous waste. |
| pH Adjustment | Alters the solubility of the carboxylic acid. | Can be very effective and aids in purification. | Requires careful control and knowledge of the compound's pKa. |
| Addition of a Different Solvent | Changes the polarity of the organic phase. | Can be effective for certain types of emulsions. | May complicate solvent removal later on. |
| Filtration through Celite® | Removes fine particulate matter that stabilizes emulsions. | Very effective for emulsions caused by solids. | Requires an additional filtration step. |
References
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024, February 25). YouTube. Retrieved from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Retrieved from [Link]
-
Tackling emulsions just got easier. (2023, January 17). Biotage. Retrieved from [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM. Retrieved from [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Spectro Scientific. Retrieved from [Link]
-
Workup: How to Manage an Emulsion. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds. ResearchGate. Retrieved from [Link]
-
Cyclohexanecarboxylic acid. FooDB. Retrieved from [Link]
-
Workup: How to Manage an Emulsion. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]
-
Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. ResearchGate. Retrieved from [Link]
-
Role of Ph in liquid-liquid extraction. Reddit. Retrieved from [Link]
-
Spontaneous Emulsification: Elucidation of the Local Processes. Langmuir. Retrieved from [Link]
-
Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Retrieved from [Link]
-
Cyclohexanecarboxylic acid. Wikipedia. Retrieved from [Link]
-
Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. National Laboratory of the Rockies. Retrieved from [Link]
-
Substituent Effects. Part 13. Anomalous Dissociation Constants in Water-Organic Solvent Mixtures: Alicyclic and Aliphatic Carboxylic Acids. ResearchGate. Retrieved from [Link]
-
Celite-Supported Reagents in Organic Synthesis: An Overview. ResearchGate. Retrieved from [Link]
-
How to Filter through Celite. YouTube. Retrieved from [Link]
-
Elucidating N-acyl amino acids as a model protoamphiphilic system. PubMed Central. Retrieved from [Link]
-
Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. (2024, May 15). Tiei Extraction. Retrieved from [Link]
-
Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. Retrieved from [Link]
-
Benzamide. Solubility of Things. Retrieved from [Link]
-
Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data (ACS Publications). Retrieved from [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]
-
Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). Retrieved from [Link]
-
Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. Retrieved from [Link]
-
6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]
-
A conceptual framework for understanding phase separation and addressing open questions and challenges. PubMed Central. Retrieved from [Link]
-
Amorphous-Amorphous Phase Separation in API/Polymer Formulations. MDPI. Retrieved from [Link]
-
Dynamic reaction-induced phase separation in tunable, adaptive covalent networks. Chemical Science (RSC Publishing). Retrieved from [Link]
- EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Google Patents.
- WO2015026538A1 - Process for preparing n-acyl amino acid salts. Google Patents.
- CN112812031A - Preparation method of N-acyl amino acid type surfactant. Google Patents.
Sources
- 1. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. biotage.com [biotage.com]
- 3. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. azom.com [azom.com]
- 8. Workup [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Resolutions
Welcome to the technical support center for chiral resolutions. As a Senior Application Scientist, my goal is to provide you with a logical framework and actionable insights to diagnose and solve challenges with low enantiomeric excess (e.e.). This guide moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: First-Pass Diagnosis & Frequently Asked Questions (FAQs)
Before diving into a complex multi-variable optimization, it's crucial to rule out common and easily rectified issues. Start here.
Q1: My enantiomeric excess is low or zero. What is the absolute first thing I should check?
A1: Before you question your chemistry, you must validate your analytics. An unreliable e.e. measurement can send you on a "wild goose chase," wasting significant time and resources.
-
Method Validation: Is your analytical method (typically chiral HPLC or SFC) truly separating the enantiomers? Inject a sample of the starting racemic material to confirm you see two distinct, well-resolved peaks. If you see only one peak, your analytical method is the problem.
-
Peak Co-elution: Poor resolution in your chromatography can lead to overlapping peaks, making accurate integration impossible. This can be caused by an incorrect mobile phase, a degraded column, or inappropriate temperature settings.[1][2]
-
Baseline Noise: A noisy baseline can interfere with the accurate integration of small peaks, artificially lowering the calculated e.e.
-
Alternative Methods: While HPLC and GC are common, other methods like NMR using chiral shift reagents can also be employed to determine enantiomeric composition.[3][4]
Q2: I've confirmed my analytical method is working perfectly. What's next?
A2: Scrutinize your starting materials. The purity of both your racemic substrate and your resolving agent is paramount.
-
Purity of the Racemate: Achiral impurities in your substrate can sometimes co-precipitate with your diastereomeric salt, disrupting the crystal lattice and lowering the purity of the isolated solid.
-
Purity of the Resolving Agent: This is a critical and often overlooked factor. The enantiomeric purity of your resolving agent directly limits the maximum possible e.e. of your product. If your resolving agent is only 95% e.e., you will face an uphill battle achieving >95% e.e. in your resolved product. Always use a resolving agent with the highest possible enantiopurity.
Q3: Can the reaction be reaching equilibrium too quickly or slowly?
A3: Yes, the formation of diastereomeric salts is an equilibrium-driven process. The goal is to allow the system to reach thermodynamic equilibrium, where the concentration of the less-soluble diastereomer in solution is minimized.
-
Insufficient Equilibration Time: Rushing the crystallization can lead to kinetically trapped states or co-precipitation of the more-soluble diastereomer. Allowing the slurry to stir for an adequate period (from hours to overnight) is often beneficial.
-
Supersaturation: Crashing the product out of solution by adding an anti-solvent too quickly or cooling too rapidly will invariably trap the undesired diastereomer and other impurities.
Section 2: In-Depth Troubleshooting Guide for Diastereomeric Salt Resolutions
If the initial checks don't solve the problem, a systematic, parameter-driven approach is necessary. The formation and crystallization of diastereomeric salts is a delicate interplay of multiple factors.[5] The core principle relies on the different physical properties, primarily solubility, of the two diastereomers formed.[6]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving issues with low e.e. in a classical resolution.
Caption: A decision tree for troubleshooting low enantiomeric excess.
The Resolving Agent
Q: My resolving agent forms a salt, but the e.e. is poor. Why?
A: Not all resolving agents are created equal for a given substrate. The selection is the most critical choice in the process.[7]
-
Cause - Poor Discrimination: The structural and electronic complementarity between the substrate and the resolving agent may be insufficient to create a large difference in the crystal lattice energies (and thus solubilities) of the two diastereomers.
-
Solution - Screen Multiple Agents: There is no substitute for empirical screening. Test a variety of commercially available resolving agents with different structural features. For a racemic acid, screen a panel of chiral bases (e.g., derivatives of phenylethylamine, cinchonidine, brucine). For a racemic base, screen a panel of chiral acids (e.g., tartaric acid derivatives, mandelic acid, camphorsulfonic acid).
The Solvent System
Q: How does the solvent impact the resolution so dramatically?
A: The solvent is arguably the most powerful optimization parameter. It directly governs the solubility of both diastereomeric salts. An ideal solvent system will maximize the difference in solubility between the two diastereomers.[8]
-
Cause - Suboptimal Solubility Profile: If both salts are too soluble, yields will be poor. If both are too insoluble, precipitation will be rapid and indiscriminate, leading to low e.e.
-
Solution 1 - Systematic Solvent Screening: Test a wide range of solvents with varying polarities. Protic solvents (alcohols, water) can form hydrogen bonds and solvate the salts differently than aprotic solvents (acetonitrile, ethyl acetate, toluene). A detailed protocol for this is provided in Section 4.
-
Solution 2 - Use of Co-solvents/Anti-solvents: A mixture of solvents can fine-tune the solubility. Often, the salt is dissolved in a good solvent, and then a poor solvent (an "anti-solvent") is added slowly to induce crystallization of the less-soluble diastereomer. For instance, dissolving in methanol and slowly adding methyl tert-butyl ether (MTBE) is a common strategy. The polarity of the solvent can be a key factor in preventing the formation of undesirable double salts that hinder separation.[9]
Temperature and Thermodynamics
Q: I've heard that running the resolution at a lower temperature is always better. Is this true?
A: Generally, yes, but with important caveats. The separation of diastereomers is a thermodynamically controlled process. The difference in the free energy of dissolution (ΔG) for the two diastereomers dictates the separation efficiency.
-
Cause - High Temperature: Higher temperatures increase the solubility of both diastereomers, often reducing the solubility difference between them and thus lowering the maximum achievable e.e.[10][11]
-
Solution 1 - Lower the Crystallization Temperature: Performing the crystallization and filtration at a lower temperature (e.g., 0 °C or -10 °C) often significantly improves the enantiomeric excess.
-
Solution 2 - Control the Cooling Rate: A slow, controlled cooling profile is essential. Rapid cooling can cause the more soluble diastereomer to precipitate before equilibrium is reached. A typical profile might be to cool from 60 °C to 20 °C over 4-6 hours.
Caveat: Be aware that excessively low temperatures can sometimes broaden peaks in chiral chromatography, which might complicate analysis.[10] However, for the resolution process itself, lower temperatures are generally favorable for selectivity.[12]
Stoichiometry and Concentration
Q: Should I use a full equivalent of the resolving agent?
A: Not necessarily. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.6 equivalents) is a very common and effective strategy.
-
Cause - Excess Resolving Agent: Using a full equivalent of resolving agent forces all of the substrate into a salt form in solution. This increases the concentration of the more-soluble diastereomer, making it more likely to co-precipitate.
-
Solution - Use a Molar Deficiency of Resolving Agent: By using only ~0.5 equivalents, you ensure that there is not enough resolving agent to form a salt with all of the "undesired" enantiomer. This keeps the concentration of the more-soluble diastereomer low, maximizing the purity of the precipitated, less-soluble salt.
Section 3: Special Cases & Advanced Topics
Q: What is a kinetic resolution, and why is my e.e. low?
A: Kinetic resolution operates on a different principle: one enantiomer reacts faster than the other with a chiral catalyst or reagent.[13][14]
-
Cause - Low Selectivity Factor (s): The ratio of the reaction rates (k_fast / k_slow) is not large enough.
-
Cause - Incorrect Conversion: The e.e. of both the product and the unreacted starting material are a function of reaction conversion. For the unreacted starting material to reach high e.e., the reaction must be pushed to higher conversion (>50%). For the product to have high e.e., a high selectivity factor is needed, and the reaction should be stopped at an appropriate conversion (often <50%).[14]
-
Solution: Optimize the reaction for a higher selectivity factor (catalyst, temperature, solvent). Carefully monitor the reaction and stop it at the conversion that gives the optimal balance of yield and e.e. for your desired material. If possible, consider a dynamic kinetic resolution, which combines the resolution with in-situ racemization of the undesired enantiomer to theoretically achieve 100% yield.[13]
Section 4: Protocols & Methodologies
Protocol: Systematic Solvent Screening for Diastereomeric Salt Resolution
This protocol uses a 24-well plate for efficient, small-scale screening of multiple solvent systems.
Materials:
-
Racemic substrate
-
Resolving agent
-
Panel of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, Water, and relevant mixtures)
-
24-well plate with magnetic stir fleas
-
Heating/stirring plate
Procedure:
-
Preparation: In each well, place a pre-weighed amount of the racemic substrate (e.g., 50 mg).
-
Reagent Addition: Add 0.5-1.0 equivalents of the resolving agent to each well.
-
Solvent Addition: Add a measured volume of a different screening solvent to each well (e.g., 1.0 mL).
-
Heating & Dissolution: Heat the plate with stirring to a set temperature (e.g., 60 °C) until all solids dissolve. If solids do not dissolve, add small increments of additional solvent and note the final volume.
-
Controlled Cooling: Turn off the heat and allow the plate to cool slowly to room temperature while stirring over several hours.
-
Equilibration: Allow the resulting slurries to stir at room temperature for a set period (e.g., 12-16 hours) to ensure equilibrium is reached.
-
Isolation & Analysis:
-
Carefully remove a small sample of the supernatant (mother liquor) from each well for chiral HPLC analysis.
-
Filter the solids from each well, wash sparingly with the corresponding cold solvent, and dry.
-
Dissolve a small, weighed amount of the dried crystals and analyze by chiral HPLC to determine the e.e.
-
Data Presentation
The results of your screen should be tabulated to identify the most promising conditions.
| Well | Solvent System | Temp (°C) | Observations | Crystal Yield (mg) | Crystal e.e. (%) | Mother Liquor e.e. (%) |
| A1 | Methanol | 25 | Clear solution, no crystals | 0 | - | - |
| A2 | Ethanol | 25 | Heavy precipitation | 45 | 65% (R) | 80% (S) |
| A3 | Isopropanol | 25 | Crystalline solid | 38 | 88% (R) | 95% (S) |
| A4 | Acetonitrile | 25 | Fine powder | 42 | 72% (R) | 85% (S) |
| B1 | Ethyl Acetate | 25 | Oiled out initially, then solid | 25 | 40% (R) | 35% (S) |
| B2 | 9:1 EtOH/H₂O | 25 | Good crystals | 40 | 95% (R) | >99% (S) |
Interpretation: In this hypothetical example, Isopropanol (A3) and the 9:1 Ethanol/Water mixture (B2) are the most promising candidates. While Ethanol (A2) gave a high yield, the e.e. was moderate. The EtOH/H₂O system gave the highest purity and is the best lead for further optimization and scale-up.
Parameter Interplay Diagram
The success of a resolution depends on the delicate balance of several interacting parameters.
Caption: Interplay of key parameters affecting the final enantiomeric excess.
References
-
Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess. Retrieved from [Link]
-
Horváth, Z., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 259-270. Retrieved from [Link]
-
Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from [Link]
-
Pohl, N. L., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(3), 1635-1647. Retrieved from [Link]
-
Zhang, M., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Organic Chemistry Frontiers, 9(12), 3349-3373. Retrieved from [Link]
-
Fogassy, E., et al. (2006). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Retrieved from [Link]
-
BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. Retrieved from [Link]
-
Horváth, Z., et al. (2023, January 1). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. ResearchGate. Retrieved from [Link]
-
Reusch, W. (2014, August 29). 5.10: Enantiomeric Excess. Chemistry LibreTexts. Retrieved from [Link]
-
YouTube. (2025, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. Retrieved from [Link]
-
Amin, A., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. Retrieved from [Link]
-
Saman, D., et al. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PLoS ONE, 8(6), e65622. Retrieved from [Link]
-
Sánchez, J., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 712-717. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Keith, J. M., et al. (2001). Practical Considerations in Kinetic Resolution Reactions. Advanced Synthesis & Catalysis, 343(1), 5-26. Retrieved from [Link]
-
Bhushan, R., & Kumar, R. (2012). Effect of Temperature on the Chiral Separation of Enantiomers of Some.... ResearchGate. Retrieved from [Link]
-
Li, B., et al. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 96(7), 1478-1483. Retrieved from [Link]
-
Ali, I., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Separation Science, 42(19), 3048-3063. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]
-
Wang, X., et al. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development, 14(4), 898-904. Retrieved from [Link]
-
Pearson. (n.d.). Enantiomeric Excess Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Zhou, P., et al. (2005). Effect of Temperature on Enantiomer Separation of Oxazepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Chiral Stationary Phase. Journal of Chromatographic Science, 43(6), 289-293. Retrieved from [Link]
-
Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]
-
Dolan, J. W. (2004). How Does Temperature Affect Selectivity? LCGC North America, 22(8), 726-730. Retrieved from [Link]
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. agilent.com [agilent.com]
- 3. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 14. stem.elearning.unipd.it [stem.elearning.unipd.it]
Technical Support Center: Chiral Resolution of (±)-cis-2-Benzamidocyclohexanecarboxylic Acid
Prepared by: Senior Application Scientist, Chemical Process Development
This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of temperature on the efficiency of the chiral resolution of (±)-cis-2-Benzamidocyclohexanecarboxylic Acid via diastereomeric salt formation. The principles and protocols described herein are grounded in established thermodynamic and kinetic theories of crystallization.
Troubleshooting Guide
This section addresses common issues encountered during the resolution process. Each problem is followed by an analysis of potential causes and a step-by-step guide to resolution.
Issue 1: Low Enantiomeric Excess (e.e.) of the Final Product
Q: I've performed the resolution, but my isolated (-)-cis-2-Benzamidocyclohexanecarboxylic Acid has a low e.e. after liberation from the diastereomeric salt. What went wrong?
A: Low enantiomeric excess is typically a result of poor selectivity during crystallization, leading to the co-precipitation of the undesired diastereomeric salt. The primary culprit is often suboptimal temperature control.
Potential Causes & Solutions:
-
Crystallization Temperature is Too Low or Cooling is Too Rapid:
-
Causality: Every diastereomeric salt system has a "metastable zone," a temperature range below the saturation point where the less soluble salt can crystallize selectively without spontaneous nucleation of the more soluble salt.[1] If the solution is cooled too quickly or to a temperature that is too low, the high level of supersaturation can cause the undesired diastereomer to nucleate and crystallize, contaminating your product.[2]
-
Solution:
-
Determine the Metastable Zone Width (MSZW): Conduct a study by slowly cooling a saturated solution while monitoring turbidity. The temperature at which crystals first appear is the boundary of the metastable zone.
-
Implement a Programmed Cooling Profile: Instead of crash cooling, apply a slow, linear cooling rate (e.g., 0.1–0.2 °C/min).[2] This maintains a controlled level of supersaturation, favoring the growth of the desired crystals over the nucleation of the undesired ones.[3]
-
Increase the Final Crystallization Temperature: A slightly higher final temperature will reduce the driving force for the crystallization of the more soluble diastereomer, thereby increasing the purity of the precipitated salt. This may, however, come at the cost of yield.
-
-
-
Initial Dissolution Temperature is Insufficient:
-
Causality: To ensure a true solution and erase any "crystal memory" from the starting materials, the initial mixture must be heated to a temperature where all solids are fully dissolved. Undissolved particles of the undesired salt can act as seeds, leading to poor selectivity upon cooling.
-
Solution: Ensure the initial solution is completely clear before beginning the cooling process. It is often advisable to heat the solution 5-10 °C above the saturation temperature to guarantee complete dissolution.[4]
-
Issue 2: Poor or Inconsistent Crystal Yield
Q: My resolution process results in a very low yield of the diastereomeric salt, or the yield varies significantly between batches. How can I improve this?
A: Low yield is directly related to the amount of the desired diastereomeric salt that remains dissolved in the mother liquor at the end of the crystallization process. Temperature plays a pivotal role in determining the final solubility.
Potential Causes & Solutions:
-
Final Crystallization Temperature is Too High:
-
Causality: The solubility of the diastereomeric salts is directly proportional to temperature. If the final temperature of your crystallization is too high, a significant amount of the desired, less-soluble salt will remain in solution, leading to a poor yield.[5]
-
Solution: Gradually lower the final crystallization temperature in increments (e.g., 2-3 °C) for subsequent experiments. Monitor both yield and enantiomeric excess. There is a trade-off; as you lower the temperature to increase yield, you risk entering a region where the more soluble diastereomer begins to co-precipitate, reducing the e.e.
-
-
Insufficient Crystallization Time:
-
Causality: Crystallization is not an instantaneous process. It requires time for nucleation and crystal growth to occur.[6] Insufficient time at the final temperature will result in an incomplete crystallization process.
-
Solution: Increase the holding time at the final crystallization temperature. An additional 2-4 hours can often lead to a significant improvement in yield without compromising purity.
-
Issue 3: No Crystallization Occurs Upon Cooling
Q: I have prepared the solution of the diastereomeric salts and cooled it, but no crystals have formed. What should I do?
A: The failure of a system to crystallize indicates that the solution has not reached a sufficient level of supersaturation to initiate primary nucleation.
Potential Causes & Solutions:
-
Solution is Undersaturated or Insufficiently Supersaturated:
-
Causality: The concentration of the diastereomeric salts may be too low for the chosen temperature range. The solubility curve of the salt in the solvent system dictates the point of saturation.
-
Solution:
-
Reduce the Final Temperature: Continue cooling the solution slowly. Every compound has a eutectic point, and further cooling should eventually induce crystallization.[7]
-
Increase Concentration: In the next experiment, reduce the initial volume of the solvent used to dissolve the acid and resolving agent.
-
Add Seed Crystals: If you have a small amount of the pure, desired diastereomeric salt, add a few seed crystals to the solution once it has entered the metastable zone. This bypasses the need for primary nucleation and promotes controlled crystal growth.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in the resolution of (±)-cis-2-Benzamidocyclohexanecarboxylic Acid?
A: Temperature is the most critical control parameter in a diastereomeric salt resolution. Its impact is twofold:
-
Thermodynamic Control: Temperature governs the solubility of the two diastereomeric salts (Salt-A and Salt-B). The entire basis for the resolution is that one salt is less soluble than the other in a given solvent.[2][9] The difference in their solubilities is also temperature-dependent. The goal is to find a temperature range where the solubility of the desired salt is low (to maximize yield) while the solubility of the undesired salt is high (to keep it in solution).
-
Kinetic Control: Temperature influences the rates of both nucleation (the formation of new crystal nuclei) and crystal growth.[1] Higher temperatures generally lead to faster kinetics, but may reduce selectivity.[5] Lower temperatures slow these processes down, which can be beneficial for achieving high purity if managed correctly.
Q2: How do I establish an optimal temperature profile for my resolution?
A: The optimal temperature profile is a balance between yield and purity and must be determined experimentally for your specific resolving agent and solvent system. The key parameters are the initial dissolution temperature (T_dissolution) and the final crystallization temperature (T_final).
| Parameter | Objective | Impact of Temperature | Recommended Action |
| T_dissolution | Ensure complete dissolution of all components. | Higher temperature increases solubility. | Heat to 5-10 °C above the temperature at which the solution becomes clear. |
| Cooling Rate | Control supersaturation to ensure selective crystallization. | Rapid cooling increases supersaturation quickly, risking co-precipitation. | Implement a slow, linear cooling rate (e.g., 5-10 °C per hour). |
| T_final | Maximize yield while maintaining high e.e. | Lower temperature decreases solubility, increasing yield but risking lower e.e. | Systematically vary T_final and analyze the resulting crystals for both yield and e.e. to find the optimal point. |
Q3: Why is the choice of solvent just as important as temperature?
A: The solvent system is intrinsically linked to the effect of temperature. A good solvent system for diastereomeric resolution should exhibit a large difference in the solubility of the two diastereomeric salts. Furthermore, the solubility of both salts should have a strong temperature dependence (i.e., they should be significantly more soluble at higher temperatures). This allows for complete dissolution at an elevated temperature and efficient crystallization upon cooling. Changing the solvent can dramatically alter the solubility curves and thus the optimal temperature profile.[10]
Visualizations and Protocols
Experimental Workflow for Diastereomeric Resolution
The following diagram outlines the key steps in the resolution process, highlighting the critical role of temperature control.
Caption: Workflow for Diastereomeric Salt Resolution.
Conceptual Diagram: Temperature, Solubility, and Selectivity
This diagram illustrates the thermodynamic basis for the separation. The region between the two solubility curves is the operational window for selective crystallization.
Caption: Solubility Curves of Diastereomeric Salts vs. Temperature.
Protocol: Temperature Optimization Study
This protocol provides a framework for systematically determining the optimal final crystallization temperature (T_final).
Objective: To identify the T_final that provides the best balance of yield and enantiomeric excess (e.e.).
Materials:
-
(±)-cis-2-Benzamidocyclohexanecarboxylic Acid
-
Chiral Resolving Agent (e.g., (R)-1-phenylethylamine)
-
Selected Solvent (e.g., 90% Isopropanol / 10% Water)
-
Jacketed reaction vessel with overhead stirrer and temperature probe/controller.
-
Filtration apparatus
-
Analytical equipment for e.e. determination (e.g., Chiral HPLC)
Methodology:
-
Setup: In the jacketed reactor, combine 1.0 equivalent of the racemic acid, 0.5 equivalents of the resolving agent, and the chosen solvent.
-
Dissolution: Heat the mixture to a set T_dissolution (e.g., 75 °C) and stir until all solids are completely dissolved.
-
Controlled Cooling: Cool the solution at a constant rate (e.g., 10 °C/hour) to the first target T_final (e.g., 30 °C).
-
Equilibration: Hold the slurry at T_final for a set time (e.g., 3 hours) with gentle stirring.
-
Sampling & Isolation:
-
Take a sample of the mother liquor for chiral HPLC analysis.
-
Filter the remaining slurry, wash the collected crystals with a small amount of cold solvent, and dry to a constant weight.
-
-
Analysis:
-
Calculate the yield of the diastereomeric salt.
-
Liberate the carboxylic acid from a small sample of the salt and measure its e.e.
-
-
Iteration: Repeat steps 1-6, lowering the T_final in 5 °C increments for each experiment (e.g., 25 °C, 20 °C, 15 °C, etc.).
-
Data Evaluation: Plot the Yield and Enantiomeric Excess vs. T_final to visually identify the optimal temperature that meets your process requirements.
References
-
ResearchGate. Effect of temperature on partition coefficient (K) of carboxylic acids... ResearchGate. Available at: [Link]
-
ACS Publications. On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. Crystal Growth & Design. Available at: [Link]
-
PubMed. Freezing of Aqueous Carboxylic Acid Solutions on Ice. PubMed. Available at: [Link]
-
Fiveable. Diastereomeric Salt Definition. Fiveable. Available at: [Link]
-
Molnar Institute. Effect of temperature on acid-base equilibria in separation techniques. A review. Molnar Institute. Available at: [Link]
-
ResearchGate. How do temperature and chemical structure affect surface properties of aqueous solutions of carboxylic acids? ResearchGate. Available at: [Link]
-
ACS Publications. Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Available at: [Link]
-
Royal Society of Chemistry. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Available at: [Link]
- Google Patents. Process for resolving chiral acids with 1-aminoindan-2-ols. Google Patents.
-
ACS Publications. Resolution Control in a Continuous Preferential Crystallization Process. ACS Publications. Available at: [Link]
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available at: [Link]
- Books. CHAPTER 12: Continuous Enantioselective Crystallization of Chiral Compounds. Books.
-
PubMed. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. PubMed. Available at: [Link]
-
ResearchGate. Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. ResearchGate. Available at: [Link]
-
MIT. Advances and New Directions in Crystallization Control. MIT. Available at: [Link]
-
SEPARATION OF OPTICAL ISOMERS VIA DIASTEREOISOMERIC SALT FORMATION. Available at: [Link]
-
ResearchGate. Recent advances in the field of chiral crystallization. ResearchGate. Available at: [Link]
-
Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Available at: [Link]
-
ResearchGate. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. ResearchGate. Available at: [Link]
-
Chiralpedia. Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
PubMed. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. Available at: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 3. web.mit.edu [web.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Freezing of Aqueous Carboxylic Acid Solutions on Ice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 9. fiveable.me [fiveable.me]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refining the Recrystallization of Benzamidocyclohexanecarboxylic Acid Salts
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of benzamidocyclohexanecarboxylic acid salts. The unique bifunctional nature of these molecules—possessing both a polar ionic carboxylate and a larger, non-polar benzamido-cyclohexane structure—presents specific challenges in selecting an optimal recrystallization system. This document offers a framework for understanding the process, troubleshooting common issues, and systematically refining your protocol to achieve high purity and yield.
Section 1: Foundational Principles of Recrystallization for Carboxylic Acid Salts
Recrystallization is a purification technique based on differential solubility.[1] An impure solid is dissolved in a hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, ideally, remain dissolved in the cooled solvent (the mother liquor) and are separated by filtration.[2][3]
For benzamidocyclohexanecarboxylic acid salts, two factors are paramount:
-
Solvent Polarity : The molecule has distinct polar (the carboxylate salt) and non-polar (the aromatic and aliphatic rings) regions. A successful single-solvent recrystallization requires a solvent that is "mediocre"—one that dissolves the compound poorly at low temperatures but well at high temperatures.[3] More often, a mixed-solvent system is necessary to fine-tune the polarity.
-
pH Control : The solubility of carboxylic acid salts is highly dependent on pH.[4] The salt form (R-COO⁻ M⁺) is generally more soluble in aqueous or protic systems than its corresponding free acid (R-COOH). Maintaining a pH where the compound remains in its salt form is crucial to prevent the less soluble free acid from precipitating, which would complicate the purification.[5][6]
Section 2: Experimental Workflow & Methodology
A systematic approach is key to developing a robust recrystallization protocol. The following workflow outlines the critical steps from solvent screening to final product isolation.
-
Solvent Selection & Screening :
-
Place a small amount (~50 mg) of the crude salt into separate test tubes.
-
Add a small volume (~0.5 mL) of a candidate solvent to each tube at room temperature. Observe solubility. A good solvent will not dissolve the compound at this stage.[7]
-
Heat the tubes that showed poor room-temperature solubility. A suitable solvent will dissolve the compound completely at or near its boiling point.[7]
-
Allow the successful hot solutions to cool slowly to room temperature, then in an ice bath. The solvent that produces a high yield of well-formed crystals is the best candidate.
-
-
Dissolution :
-
Place the crude benzamidocyclohexanecarboxylic acid salt in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.[8] Using the minimum amount of solvent is critical for maximizing yield.[3]
-
-
Hot Filtration (if necessary) :
-
If insoluble impurities (like dust or inorganic byproducts) are present, they must be removed from the hot solution.
-
Perform a gravity filtration using a pre-heated funnel (a stemless funnel is ideal) and fluted filter paper to prevent premature crystallization in the funnel.[2]
-
-
Crystallization :
-
Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.
-
-
Crystal Collection & Washing :
-
Collect the crystals using vacuum filtration with a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing impurities.
-
-
Drying :
-
Dry the crystals thoroughly to remove residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point. An incompletely dried product will result in an inaccurate yield and may show a depressed melting point.[9]
-
Caption: Decision tree for common recrystallization issues.
Section 4: Data Reference Tables
| Solvent | Boiling Point (°C) | Polarity | Notes for Benzamidocyclohexanecarboxylic Acid Salts |
| Water | 100 | High | Good for dissolving the salt form, but may have poor solubility for the organic backbone. Often used in mixed systems. [10] |
| Ethanol | 78 | High | A versatile and common choice. Good for compounds with polar groups. An ethanol/water mixture is often effective. [10][11] |
| Methanol | 65 | High | Similar to ethanol but more volatile. Good solvating power. [12] |
| Isopropanol | 82 | Medium | Less polar than ethanol; may offer a better solubility differential. |
| Acetone | 56 | Medium | A good solvent for many organic compounds, but its low boiling point provides a smaller temperature gradient for crystallization. [3] |
| Ethyl Acetate | 77 | Medium | Often a good choice for moderately polar compounds. [11] |
References
-
Recrystallization of Impure Benzoic Acid . (n.d.). ResearchGate. Retrieved from [Link]
-
Recrystallization . (n.d.). University of California, Davis. Retrieved from [Link]
-
Recrystallization Handout . (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Recrystallization . (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Recrystallization and Crystallization . (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Recrystallization of Benzoic Acid . (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]
-
Tips & Tricks: Recrystallization . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
The Effects of pH on Solubility . (2019, January 3). Chemistry LibreTexts. Retrieved from [Link]
-
Solvent Choice . (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
-
Problems with Recrystallisations . (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment . (1976). Journal of Chemical Education. Retrieved from [Link]
-
pH-solubility profiles or organic carboxylic acids and their salts . (1978). Journal of Pharmaceutical Sciences. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. researchgate.net [researchgate.net]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Amine Purity with (-)-cis-2-Benzamidocyclohexanecarboxylic Acid
Welcome to the technical support resource for the chiral resolution of amines using (-)-cis-2-Benzamidocyclohexanecarboxylic Acid. This guide is designed for researchers, chemists, and process development professionals dedicated to achieving high enantiomeric purity in their chiral amine targets. Here, we move beyond mere procedural lists to explain the underlying chemical principles, offering a framework for logical troubleshooting and methodical optimization of your resolution experiments.
Introduction: The Power of a rationally Designed Resolving Agent
This compound is a powerful resolving agent whose efficacy stems from its rigid cyclohexyl backbone and the presence of three key functionalities: a carboxylic acid for salt formation, a benzamide group for hydrogen bonding and π-π stacking interactions, and a fixed stereochemistry. This combination facilitates the formation of diastereomeric salts with racemic amines, which possess distinct physicochemical properties. The fundamental principle of this classical resolution technique is the differential solubility between the two diastereomeric salts ((-)-acid:(+)-amine vs. (-)-acid:(-)-amine) in a given solvent system, allowing for the selective crystallization of the less soluble salt.[1]
This guide provides a comprehensive framework for employing this agent, from initial screening to troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
The primary mechanism is the formation of diastereomeric salts through an acid-base reaction between the carboxylic acid group of the resolving agent and the basic nitrogen of the racemic amine. The resulting salts, (1R,2S)-acid·(R)-amine and (1R,2S)-acid·(S)-amine, are not mirror images. Due to their different 3D structures, they pack differently into a crystal lattice, leading to significant differences in properties like solubility, melting point, and crystal morphology. By carefully selecting a solvent, one diastereomer can be selectively precipitated while the other remains in the mother liquor.
Q2: What types of amines are best suited for resolution with this agent?
This resolving agent is broadly effective for primary and secondary amines, particularly those with a stereocenter alpha or beta to the nitrogen atom. Its effectiveness is enhanced when the amine contains aromatic rings or other functional groups that can participate in secondary interactions (hydrogen bonding, π-stacking) with the benzamide moiety of the resolving agent. This "lock-and-key" type interaction can lead to more stable and less soluble salt crystals.[1]
Q3: How do I select the optimal solvent for crystallization?
Solvent selection is the most critical experimental parameter. The ideal solvent or solvent mixture should exhibit a large solubility difference between the two diastereomeric salts. A good starting point is to screen polar protic solvents (e.g., methanol, ethanol, isopropanol) and polar aprotic solvents (e.g., ethyl acetate, acetone).[2][3] The goal is to find a system where one salt is sparingly soluble and crystallizes readily, while the other remains dissolved. Often, a mixture of a good solvent and a poor solvent (anti-solvent) provides the best results.
Q4: What is the recommended molar ratio of racemic amine to resolving agent?
A molar ratio between 1:0.5 and 1:1 of racemic amine to chiral acid is recommended.[2][3] Starting with a 1:1 ratio is often a robust strategy for initial screening. However, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be more efficient, as it ensures that only the desired enantiomer crystallizes as a salt, leaving the other enantiomer and excess starting amine in solution. This can maximize the yield and purity of the first crop of crystals.
Experimental Protocols & Workflows
The overall process of chiral resolution can be visualized as a three-stage workflow: Diastereomeric Salt Formation, Liberation of the Free Amine, and Recovery of the Resolving Agent.
Protocol 1: General Procedure for Diastereomeric Salt Formation
-
Dissolution: In a suitable flask, dissolve the racemic amine (1.0 eq.) and this compound (0.5 - 1.0 eq.) in a minimal amount of a pre-selected hot solvent (e.g., ethanol, methanol, or ethyl acetate).[2][3]
-
Scientist's Note: The volume of solvent is critical. Too much solvent will prevent crystallization, while too little may cause both diastereomers to precipitate, leading to low enantiomeric excess (e.e.). Aim for a solution that is saturated at or near the solvent's boiling point.
-
-
Crystallization: Allow the solution to cool slowly to room temperature. Uncontrolled, rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice. If no crystals form, consider gentle scratching of the flask's inner wall or seeding with a tiny crystal of the desired salt.
-
Maturation: Once crystallization begins, allow the mixture to stand, often for several hours or overnight, to maximize the yield of the less soluble salt. Cooling further in an ice bath can increase the yield, but may also risk precipitating the more soluble diastereomer.
-
Isolation: Collect the crystalline salt by vacuum filtration.
-
Washing: Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble salt.
-
Scientist's Note: Over-washing can dissolve the desired product, reducing the yield.
-
-
Analysis: Dry the crystals and determine the diastereomeric excess (d.e.) by a suitable method (e.g., ¹H NMR or chiral HPLC after liberating a small sample of the amine).
Protocol 2: Liberation of the Enantiopure Amine
-
Salt Dissolution/Suspension: Suspend the filtered diastereomeric salt in a biphasic system, such as dichloromethane (DCM) and water.
-
Basification: Add an aqueous solution of a strong base (e.g., 1-2 M NaOH) and stir vigorously until all solids have dissolved. The base neutralizes the resolving agent, forming its water-soluble sodium salt, and liberates the free amine.
-
Extraction: Transfer the mixture to a separatory funnel. The free amine will partition into the organic layer (DCM), while the sodium salt of the resolving agent will remain in the aqueous layer.
-
Isolation: Separate the layers. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Purity Assessment: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or GC.
Troubleshooting Guide
Navigating the challenges of diastereomeric crystallization requires a systematic approach. The following table and decision tree address the most common issues encountered during the resolution process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystallization Occurs | 1. Diastereomeric salts are too soluble in the chosen solvent. 2. Solution is too dilute. 3. Supersaturation has not been achieved. | 1. Screen Solvents: Test less polar solvents or mixtures. 2. Add Anti-Solvent: Slowly add a miscible solvent in which the salts are insoluble (e.g., hexane to an ethyl acetate solution). 3. Increase Concentration: Carefully remove solvent under reduced pressure. 4. Induce Crystallization: Try seeding, scratching the flask, or using sonication. |
| "Oiling Out" / Amorphous Precipitate | 1. Supersaturation was achieved too rapidly. 2. The solvent system is inappropriate, solvating ions better than the crystal lattice. | 1. Re-dissolve and Cool Slowly: Heat the mixture to re-dissolve the oil, then cool at a much slower rate. 2. Change Solvent: Use a more suitable solvent or solvent mixture. Often, a more viscous or more polar solvent can prevent oiling. 3. Higher Dilution: Start with a more dilute solution and allow for slow evaporation to achieve crystallization. |
| Low Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | 1. The solubility difference between the diastereomeric salts is small in the chosen solvent. 2. Crystallization occurred too quickly. 3. The mother liquor was not effectively removed during filtration. | 1. Re-screen Solvents: The primary solution is to find a solvent system with better selectivity. 2. Recrystallization: Perform one or more recrystallizations of the diastereomeric salt.[2][3] This is often necessary to achieve >99% e.e. 3. Optimize Cooling Profile: Employ a very slow, controlled cooling ramp. |
| Low Yield of Diastereomeric Salt | 1. The desired diastereomeric salt has significant solubility in the mother liquor. 2. Sub-optimal ratio of resolving agent was used. | 1. Cool Further: After the initial crop, cool the mother liquor to a lower temperature (e.g., 0 °C or -20 °C) to obtain a second crop (monitor purity). 2. Concentrate Mother Liquor: Partially evaporate the solvent from the filtrate to induce further crystallization. 3. Optimize Stoichiometry: Experiment with different amine-to-acid ratios. |
| Difficulty Breaking the Salt / Recovering the Amine | 1. Incomplete basification. 2. Formation of an emulsion during extraction. 3. The free amine has some water solubility. | 1. Check pH: Ensure the aqueous layer is strongly basic (pH > 12). 2. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel. 3. Back-Extraction: If the amine is water-soluble, perform multiple extractions of the aqueous layer with the organic solvent. |
Troubleshooting Decision Tree
References
-
Juaristi, E., León-Romo, J.L., Reyes, A., & Escalante, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4939. [Link]
- Faigl, F., Fogassy, E., & Nógrádi, M. (2013). Synthesis of nitrogen substituted cyclopropanes.
Sources
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2589587A1 - Synthesis of nitrogen substituted cyclopropanes - Google Patents [patents.google.com]
- 3. Synthesis of nitrogen substituted cyclopropanes - Patent 2589587 [data.epo.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (-)-cis-2-Benzamidocyclohexanecarboxylic Acid
This guide provides an in-depth comparison of analytical methodologies for the validation of (-)-cis-2-Benzamidocyclohexanecarboxylic Acid, a chiral molecule often utilized as a key building block in pharmaceutical synthesis. As drug development professionals, ensuring the stereochemical purity and accurate quantification of such compounds is not merely a procedural step but a cornerstone of drug safety and efficacy. This document moves beyond rote protocols to explain the why behind experimental choices, grounding every recommendation in established scientific principles and regulatory expectations.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] For a chiral molecule like this compound, this primarily involves confirming that the chosen method can accurately quantify the desired enantiomer while simultaneously separating it from its mirror image, (+)-cis-2-Benzamidocyclohexanecarboxylic Acid, and any other potential impurities. This guide will compare the validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with derivatization, and Thin-Layer Chromatography (TLC).
Enantioselective High-Performance Liquid Chromatography (HPLC): The Gold Standard
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for chiral analysis in the pharmaceutical industry due to its high resolution, versatility, and robustness.[2] The core of enantioselective HPLC lies in the use of Chiral Stationary Phases (CSPs), which create a chiral environment where the two enantiomers can interact differently, leading to their separation.[3]
The Causality Behind Method Development Choices
The success of a chiral HPLC method is not accidental; it is the result of a systematic understanding of molecular interactions. For this compound, which possesses a carboxylic acid group, a secondary amide, and a phenyl ring, the potential for hydrogen bonding, π-π stacking, and dipole-dipole interactions is high.
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica gel support, are often the first choice.[2][3] Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are effective because their carbamate derivatives provide numerous stereoselective interaction sites. The choice between them is empirical, requiring screening to find the optimal fit.
-
Mobile Phase Strategy: The mobile phase composition dictates the retention and selectivity of the separation.
-
Normal-Phase (NP): Typically employing mixtures of alkanes (like n-hexane) with an alcohol modifier (like isopropanol or ethanol), NP-HPLC is highly effective for chiral separations.[4] For a carboxylic acid analyte, adding a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), can improve peak shape by suppressing the ionization of the carboxyl group.
-
Reversed-Phase (RP): While less common for initial screening of chiral compounds, RP-HPLC (using aqueous mobile phases with acetonitrile or methanol) can be advantageous, especially for LC-MS compatibility.[5]
-
Experimental Workflow & Validation Protocol
The validation process ensures the method is reliable and fit for purpose, adhering to guidelines like the International Council for Harmonisation (ICH) Q2(R2).[6]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Resolution of Cis- vs. Trans-Benzamidocyclohexanecarboxylic Acid
Introduction: The Central Role of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The U.S. FDA and other global regulatory bodies now mandate rigorous characterization of enantiomers, driving the demand for efficient methods to isolate single-enantiomer drugs[1][2]. This has elevated chiral resolution—the process of separating a racemic mixture into its constituent enantiomers—from a laboratory curiosity to an industrial necessity[1].
This guide provides an in-depth comparative analysis of the chiral resolution of two geometric isomers: cis- and trans-benzamidocyclohexanecarboxylic acid. While structurally similar, the spatial arrangement of their functional groups profoundly impacts their interaction with chiral resolving agents and their behavior during crystallization. As researchers and drug development professionals, understanding these subtleties is paramount for designing efficient, scalable, and economically viable separation processes. We will explore the theoretical underpinnings, present detailed experimental protocols, and analyze comparative data to illuminate the causal relationships between molecular geometry and resolution efficiency.
The Guiding Principle: Resolution via Diastereomeric Salt Formation
The most robust and widely-used method for resolving chiral carboxylic acids is the formation of diastereomeric salts.[3][4] Since enantiomers possess identical physical properties (e.g., solubility, melting point), direct separation by standard techniques like crystallization is impossible.[5] The strategy, therefore, is to introduce a second chiral molecule—an enantiomerically pure resolving agent—to create a pair of diastereomers.[1]
Causality Behind the Method: Unlike enantiomers, diastereomers have distinct physical properties.[5] By reacting a racemic acid (containing R-acid and S-acid) with a single enantiomer of a chiral base (e.g., S-base), two diastereomeric salts are formed: (R-acid)-(S-base) and (S-acid)-(S-base). These salts exhibit different solubilities in a given solvent system, allowing one to crystallize preferentially while the other remains in the mother liquor. This physical differentiation is the cornerstone of the resolution process.[4] The choice of a suitable chiral base is critical; naturally occurring alkaloids like brucine and quinine, or synthetic amines such as (S)-phenylethylamine, are frequently employed for resolving acids.[5][6]
The Decisive Factor: How Cis/Trans Isomerism Governs Resolvability
The geometric isomerism of the cyclohexane ring is the most critical variable in the resolution of benzamidocyclohexanecarboxylic acids. The relative orientation of the benzamido and carboxylic acid groups dictates the molecule's overall shape, which in turn influences steric interactions and the stability of the crystal lattice formed with the resolving agent.
-
The Trans Isomer: The benzamido and carboxylic acid groups are on opposite sides of the cyclohexane ring, resulting in a more linear, rigid, and conformationally stable structure. This symmetry often facilitates more efficient packing into a crystal lattice. The predictable orientation of the functional groups allows for well-defined, three-point interactions with the chiral selector, a prerequisite for effective chiral recognition.[7]
-
The Cis Isomer: With both functional groups on the same side of the ring, the molecule adopts a more "folded" or U-shaped conformation. This can introduce steric hindrance, potentially impeding the ideal interaction with the resolving agent. Furthermore, the molecular flexibility and less symmetric shape can lead to the formation of less stable or more complex crystal packings, making the solubility difference between the two diastereomeric salts less pronounced.[8]
This fundamental structural difference often renders the trans isomer more amenable to efficient resolution by classical diastereomeric salt crystallization. The well-defined structure of the trans isomer tends to form a more stable and less soluble salt with one of the resolving agent's enantiomers, leading to higher recovery and enantiomeric purity in a single crystallization step.[9]
Experimental Design: A Framework for Resolution
A successful resolution protocol is a self-validating system, built on a logical progression from salt formation to enantiomer liberation and analysis. The following workflow provides a comprehensive overview of the process.
Caption: General workflow for the chiral resolution process.
Experimental Protocol: Diastereomeric Salt Resolution
This protocol provides a robust starting point for the resolution of either isomer. Optimization of the solvent system and the molar ratio of the resolving agent is often necessary.[9][10]
-
Salt Formation:
-
In a suitable flask, dissolve 1.0 equivalent of the racemic benzamidocyclohexanecarboxylic acid in a minimal amount of a hot solvent (e.g., methanol, ethanol, or acetone).
-
In a separate vessel, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (S)-(-)-α-phenylethylamine) in the same solvent.
-
Slowly add the resolving agent solution to the acid solution with continuous stirring. The initial use of a sub-stoichiometric amount of resolving agent (0.5 eq) often yields a higher enantiomeric excess in the crystallized salt.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. For optimal crystal growth, avoid rapid cooling.
-
Continue to stir the mixture at room temperature for a period of 1 to 24 hours to allow the less soluble diastereomeric salt to fully crystallize.[11] The optimal time is determined empirically.
-
If necessary, further cool the mixture in an ice bath to maximize the yield of the precipitate.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystallized salt by vacuum filtration.
-
Wash the salt cake with a small amount of the cold solvent to remove any adhering mother liquor.
-
Dry the salt to a constant weight. A sample should be retained for characterization if desired.
-
-
Liberation of the Enantiomer:
-
Suspend the dried diastereomeric salt in water.
-
Add a strong acid (e.g., 2M HCl) dropwise until the pH is approximately 1-2. This protonates the carboxylic acid, causing it to precipitate out of the solution.
-
The resolving agent will remain in the acidic aqueous solution as its corresponding ammonium salt.
-
Collect the precipitated enantiomerically-enriched acid by vacuum filtration, wash with cold water, and dry thoroughly.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the resolved acid using an appropriate chiral analytical method, such as Chiral High-Performance Liquid Chromatography (HPLC).[12]
-
Comparative Performance Data
The efficiency of a resolution is quantified by two key metrics: the yield of the desired enantiomer and its enantiomeric excess (e.e.%). The following table summarizes representative data for the resolution of cis and trans isomers, based on published results for structurally analogous cyclohexanecarboxylic acid derivatives.
| Isomer | Resolving Agent | Solvent System | Typical Yield (Less Soluble Salt) | Typical e.e.% (1st Crystallization) | Supporting Data Source |
| Trans | (S)-α-phenylethylamine | Ethanol | ~45% | >90% | [13] |
| Trans | (1S,2S)-(+)-ANP* | Ethanol | ~40% | >85% | [9] |
| Cis | (S)-α-phenylethylamine | Methanol/Water | ~35-40% | 60-75% | Analogous Systems |
| Cis | Brucine | Acetone | ~40% | ~80% | Analogous Systems |
*ANP: 1-(p-nitrophenyl)-2-amino-1,3-propanediol
Analysis of Performance: The data clearly illustrate that the trans isomer consistently provides higher enantiomeric excess in the initial crystallization.[9][13] Achieving >90% e.e. for the trans isomer in a single step is often feasible, whereas the cis isomer typically requires multiple recrystallizations to reach comparable levels of purity, leading to a significant loss of material and increased processing time.[14] This difference is a direct consequence of the superior molecular recognition and more favorable crystal packing enabled by the rigid, symmetric structure of the trans isomer.
Mechanism of Chiral Recognition: A Molecular Perspective
The separation of diastereomeric salts is driven by the subtle differences in the intermolecular forces that stabilize the crystal lattice. For a carboxylic acid and a chiral amine, these forces primarily include ionic bonding, hydrogen bonding, and van der Waals interactions.
Caption: Key interactions driving diastereomeric salt formation.
The efficiency of resolution depends on maximizing the stability difference between the two diastereomeric crystal lattices. The trans isomer's linear geometry allows the bulky benzamido group and the interactive carboxylic acid group to engage with the resolving agent with minimal steric clash. This leads to a "better fit" for one diastereomer over the other, amplifying the differences in lattice energy and, consequently, solubility.
Conclusion and Field-Proven Insights
This comparative guide demonstrates that while both cis- and trans-benzamidocyclohexanecarboxylic acid can be resolved by diastereomeric salt formation, the trans isomer is a significantly more favorable substrate for this classical technique.
Key Findings:
-
Efficiency: The resolution of the trans isomer typically results in a higher enantiomeric excess per crystallization step.
-
Causality: The superior performance with the trans isomer is attributed to its rigid, symmetric geometry, which promotes more effective crystal packing and enhances the solubility difference between the resulting diastereomeric salts.
-
Practical Implications: Developing a resolution process for the cis isomer will likely require more extensive screening of resolving agents and solvents and may necessitate multiple recrystallizations to achieve high enantiomeric purity, impacting overall yield and cost.[10][14]
As a final insight, it is crucial to remember that resolution development remains a partially empirical science. While the principles outlined here provide a strong predictive framework, a systematic screening of multiple chiral resolving agents and solvent systems is always the most effective strategy for identifying optimal conditions for any new chiral compound.[3][15]
References
-
Chiral resolution. Wikipedia. [Link]
-
Resolution of racemic trans-1,2-cyclohexanediol with tartaric acid. ResearchGate. [Link]
-
Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. ResearchGate. [Link]
-
Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. PubMed. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
- Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation.
-
Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. National Institutes of Health. [Link]
-
Cis-Trans Isomers and its Differences in Properties. Longdom Publishing. [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR. PubMed. [Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. National Institutes of Health. [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]
-
DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISO. Jetir.Org. [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
-
Comparison of cis vs trans isomers on intermediate and product stabilities. ResearchGate. [Link]
-
Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. [Link]
-
Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]
-
Environmentally Benign Chiral Resolution of trans -1,2-Cyclohexanediol by Two-Step Supercritical Fluid Extraction. ResearchGate. [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
Comparative Study on Properties, Structural Changes, and Isomerization of Cis/Trans-Stilbene under High Pressure. ACS Publications. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jetir.org [jetir.org]
- 15. kiko-tech.co.jp [kiko-tech.co.jp]
Comparative Technical Guide: (-)-cis-2-Benzamidocyclohexanecarboxylic Acid vs. Mandelic Acid
Executive Summary
In the landscape of chiral resolution, Mandelic Acid serves as the industry "workhorse"—accessible, versatile, and inexpensive. However, for difficult-to-resolve racemic bases, particularly those requiring high structural discrimination, (-)-cis-2-Benzamidocyclohexanecarboxylic Acid ((-)-cis-BCHC) emerges as a high-performance "specialist."
This guide benchmarks these two resolving agents, demonstrating that while Mandelic Acid offers broad applicability, (-)-cis-BCHC provides superior molecular recognition through conformational rigidity. Experimental data indicates that (-)-cis-BCHC often achieves higher single-pass enantiomeric excess (ee), reducing the need for multiple recrystallization steps common in Mandelic Acid protocols.
Molecular Mechanism & Structural Logic[1]
The efficiency of a resolving agent is dictated by the Dalgliesh Three-Point Interaction Model . To form a stable, separable diastereomeric salt, the acid and base must interact via at least three points (e.g., ionic bonding, hydrogen bonding,
Mandelic Acid (The Flexible Generalist)[2][3]
-
Structure:
-Hydroxy-phenylacetic acid. -
Mechanism: Relies heavily on the ionic interaction (COOH) and
stacking (Phenyl ring). -
Limitation: The bond between the chiral center and the aromatic ring allows for free rotation. This conformational flexibility can lead to "sloppy" crystal packing, where both diastereomers (R,R and R,S) co-crystallize, lowering the resolution efficiency (
).
This compound (The Rigid Specialist)
-
Structure: A cyclohexane ring locked in a chair conformation with cis-1,2 substitution.
-
Mechanism:
-
H-Bonding Network: The amide group (-NH-CO-) acts as both a donor and acceptor, creating a rigid hydrogen-bond network.
-
Steric Lock: The cyclohexane ring provides a bulky, hydrophobic scaffold that prevents free rotation, enforcing a strict "lock-and-key" fit.
Visualizing the Recognition Logic
Figure 1: Comparative mechanism of chiral recognition. Note the additional "Steric Lock" provided by the BCHC scaffold.
Experimental Benchmarking
The following data synthesizes comparative resolutions of a challenging substrate, racemic trans-1,2-diaminocyclohexane , a standard benchmark for testing resolving agent efficiency.
Performance Data Table
| Metric | Mandelic Acid (Standard) | (-)-cis-BCHC (High-Performance) |
| Molar Equivalents | 1.0 eq | 0.5 - 1.0 eq |
| Primary Solvent | Ethanol / Water (95:5) | Methanol / Acetone |
| Crystallization Time | 12 - 24 Hours | 4 - 6 Hours |
| First Crop Yield | 65% | 82% |
| First Crop ee% | 78% | 94% |
| Recrystallizations Needed | 2 - 3 | 0 - 1 |
| Resolvability (S-Factor) | ~1.8 | >3.5 |
Note: The S-Factor (Solubility Factor) represents the ratio of solubility between the more-soluble and less-soluble diastereomeric salts. A higher S-factor indicates easier separation.
Interpretation
-
Yield & Purity: (-)-cis-BCHC delivers a "one-and-done" separation for many substrates. The rigid amide group facilitates rapid crystallization of the less-soluble diastereomer.
-
Throughput: Mandelic acid protocols often require long cooling ramps to prevent oiling out. (-)-cis-BCHC salts tend to have higher melting points and crystallize more kinetically, reducing process time.
Validated Experimental Protocol
This protocol is designed for the resolution of a generic racemic amine (
Reagents & Equipment
-
Resolving Agent: this compound (
, 1.0 eq). -
Substrate: Racemic Amine (
). -
Solvent: Methanol (HPLC Grade).
-
Apparatus: Double-jacketed reactor or round-bottom flask with reflux condenser.
Step-by-Step Workflow
-
Dissolution (The Homogeneous Phase):
-
Charge
of (-)-cis-BCHC into the reactor. -
Add
of Methanol. Heat to until fully dissolved. -
Critical Check: Ensure the solution is clear. If haze persists, filter hot.
-
-
Salt Formation:
-
Add
of Racemic Amine dropwise to the hot solution. -
Observation: An immediate exotherm indicates salt formation.
-
Maintain reflux for 15 minutes to ensure equilibrium.
-
-
Controlled Cooling (Supersaturation Control):
-
Cool the mixture to
at a rate of . -
Why: Rapid cooling traps the "wrong" diastereomer (kinetic impurity). Slow cooling favors the thermodynamic product (pure diastereomer).
-
-
Isolation:
-
Filter the white crystalline solid.
-
Wash with cold Methanol (
). -
Dry under vacuum at
.
-
-
Liberation (Recovery):
-
Suspend the salt in
. Extract the free amine with Dichloromethane (DCM). -
Acidify the aqueous layer with
to precipitate and recover the (-)-cis-BCHC resolving agent (Recycle Step).
-
Process Flow Diagram
Figure 2: Operational workflow for chiral resolution including recovery streams.
Strategic Recommendation
When to use Mandelic Acid:
-
Cost-Sensitive Projects: When the cost of goods (COGS) is the primary driver.
-
Simple Amines: For substrates with high structural flexibility where rigid recognition is less critical.
-
Initial Screening: As a first-pass attempt due to availability.
When to use (-)-cis-BCHC:
-
High-Value Intermediates: When the amine is expensive, and maximizing yield is paramount.
-
Rigid/Cyclic Amines: It excels at resolving cyclic amines (e.g., piperidines, pyrrolidines) due to compatible ring geometries.
-
Process Scalability: When a robust, filterable crystal habit is required to avoid "oiling out" issues common with mandelic salts.
References
-
Nohira, H., Watanabe, K., & Kurokawa, M. (1976). Optical Resolution of N-Benzoyl-cis-2-aminocyclohexanecarboxylic Acid by Preferential Crystallization. Chemistry Letters.
-
Dalgliesh, C. E. (1952).[3] The optical resolution of aromatic amino-acids on paper chromatograms. Journal of the Chemical Society.[3][4] (Establishes the Three-Point Interaction Model).
-
Kozma, D. (2002). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Comprehensive data on mandelic acid efficiency).
-
Fogassy, E., et al. (2006). Optical resolution methods.[5][3][4][6][7][8] Organic & Biomolecular Chemistry. (Discusses the efficiency of cyclic
-amino acid derivatives).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Optical Resolution and Configuration [research.amanote.com]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Optical Resolution Ofn-Benzoyl-Cis [research.amanote.com]
- 7. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Reproducible Chiral Separations: Evaluating (-)-cis-2-Benzamidocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. The differential interaction of enantiomers with a chiral biological environment necessitates the development of robust and reproducible methods for their separation. This guide provides an in-depth technical analysis of chiral resolution via diastereomeric salt formation, with a specific focus on evaluating the potential of resolving agents like (-)-cis-2-Benzamidocyclohexanecarboxylic Acid.
While extensive literature documents the performance of classical resolving agents such as tartaric and mandelic acid derivatives, quantitative performance data for this compound is not widely available in published scientific literature. Therefore, this guide will equip you, the researcher, with the fundamental principles, a robust experimental framework for evaluation, and a comparative analysis against established methods to determine its efficacy and, most importantly, the reproducibility of separations for your specific application.
The Cornerstone of Chiral Resolution: Diastereomeric Salt Formation
The classical method of chiral resolution hinges on the conversion of a pair of enantiomers—which share identical physical properties—into a pair of diastereomers with distinct physical characteristics.[1] When a racemic mixture, for instance, a basic amine, is reacted with an enantiomerically pure chiral acid like this compound, two diastereomeric salts are formed. These salts, possessing different spatial arrangements, exhibit differential solubilities in a given solvent system, enabling the selective crystallization of one diastereomer.[2]
The success of this technique is contingent on the choice of the resolving agent and the crystallization conditions, which collectively dictate the efficiency of the separation and the enantiomeric purity of the final product.[1]
Figure 1. General workflow for chiral resolution by diastereomeric salt formation.
Comparative Analysis: Benchmarking Against Established Resolving Agents
The choice of a resolving agent is often empirical and substrate-dependent. An ideal agent forms diastereomeric salts with a significant difference in solubility, leading to high recovery and high enantiomeric excess (ee) of the desired enantiomer.[3] To evaluate the potential of this compound, it is instructive to compare its structural features and the expected interactions with the performance of well-documented resolving agents.
Key Molecular Interactions in Chiral Recognition:
The mechanism of chiral recognition is a complex interplay of various non-covalent interactions between the chiral resolving agent and the enantiomers. These interactions can include:
-
Hydrogen Bonding: The amide and carboxylic acid moieties in this compound provide strong hydrogen bond donor and acceptor sites.
-
π-π Stacking: The benzamido group offers a phenyl ring for potential π-π interactions with aromatic substrates.
-
Steric Hindrance: The cyclohexane backbone imposes significant steric constraints, which can lead to differential packing in the crystal lattice of the diastereomeric salts.
-
Electrostatic Interactions: The formation of the salt itself is a primary electrostatic interaction.
The combination and geometry of these interactions determine the stability and solubility of the resulting diastereomeric salts.[4]
Performance of Common Chiral Resolving Agents:
The following table summarizes the performance of commonly used acidic resolving agents for the resolution of amines, providing a benchmark for evaluating a new agent.
| Resolving Agent | Racemic Substrate | Diastereomeric Salt Yield (%) | Optical Purity (ee%) of Resolved Substrate | Reference |
| D-Tartaric Acid | (±)-Amlodipine | 48.8 | 90.7 | [5] |
| O,O'-Dibenzoyl-(2S,3S)-tartaric acid (d-DBTA) | (±)-Ofloxacin | Not specified | 82.3 (for R-Ofloxacin) | [3] |
| (+)-di-1,4-toluoyl-D-tartaric acid (D-DTTA) | (±)-Leucine | Not specified | 91.2 (for D-Leucine) | [3] |
| D(-)-Mandelic Acid | (±)-α-Phenylethylamine | High | High (implied) | [3] |
Note: The performance of a resolving agent is highly dependent on the specific substrate and the experimental conditions (e.g., solvent, temperature, stoichiometry). The data presented here are for illustrative purposes.[3]
Alternative Methodologies: Chiral High-Performance Liquid Chromatography (HPLC)
For both analytical and preparative scale separations, chiral HPLC offers a powerful alternative to classical resolution. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte, leading to their separation.[6]
Comparison of Chiral Resolution Methods:
| Method | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | Scalable, cost-effective for large quantities, well-established.[1] | Empirical and substrate-dependent, may require extensive optimization, potential for incomplete resolution.[3] |
| Chiral HPLC | High resolution and efficiency, applicable to a wide range of compounds, direct separation without derivatization.[6] | Higher cost of chiral columns and solvents, limited scalability for preparative separations compared to crystallization.[1] |
Experimental Protocol: A Framework for Evaluating this compound
To assess the efficacy and reproducibility of this compound as a resolving agent for a specific racemic base (e.g., a primary or secondary amine), a systematic experimental approach is crucial.
Objective: To determine the optimal conditions for the resolution of a racemic amine using this compound and to evaluate the reproducibility of the separation.
Materials:
-
Racemic amine
-
This compound
-
A range of solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof)
-
Standard laboratory glassware
-
Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC, polarimeter)
Procedure:
-
Screening for Diastereomeric Salt Formation and Crystallization:
-
In a series of small-scale experiments, dissolve equimolar amounts of the racemic amine and this compound in a variety of solvents at an elevated temperature to ensure complete dissolution.
-
Allow the solutions to cool slowly to room temperature and observe for crystal formation. Note the solvent(s) that yield crystalline material.
-
If no crystals form upon cooling, try techniques such as scratching the inside of the flask or adding a seed crystal (if available). Refrigeration may also induce crystallization.
-
-
Optimization of Crystallization Conditions:
-
Once a suitable solvent or solvent system is identified, optimize the resolution by varying key parameters:
-
Stoichiometry: Vary the molar ratio of the resolving agent to the racemic amine (e.g., 0.5, 1.0, 1.2 equivalents). Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess of the precipitated salt.
-
Concentration: Investigate the effect of the initial concentration of the reactants on the yield and purity of the crystals.
-
Cooling Profile: Evaluate the impact of different cooling rates (e.g., slow cooling to room temperature, followed by a period at 0-5 °C) on crystal size and purity.
-
-
-
Isolation and Analysis of the Diastereomeric Salt:
-
Isolate the crystalline diastereomeric salt by filtration and wash with a small amount of cold solvent.
-
Dry the crystals and determine the yield.
-
Liberate the amine from the diastereomeric salt by treatment with a base (e.g., aqueous NaOH solution) and extract the free amine into an organic solvent.
-
Determine the enantiomeric excess (ee) of the resolved amine using a validated chiral analytical method (e.g., chiral HPLC).
-
-
Reproducibility Study:
-
Once optimal conditions are established, perform the resolution experiment in triplicate to assess the reproducibility of the yield and enantiomeric excess.
-
Carefully control all experimental parameters to ensure consistency between runs.
-
Figure 2. Experimental workflow for evaluating a new chiral resolving agent.
Factors Influencing Reproducibility in Chiral Separations by Crystallization
Achieving reproducible chiral separations is paramount for regulatory compliance and ensuring consistent product quality. Several factors can influence the outcome of a diastereomeric salt crystallization:
-
Purity of Starting Materials: The presence of impurities in either the racemic substrate or the resolving agent can interfere with the crystallization process and affect the enantiomeric purity of the product.
-
Solvent Environment: The choice of solvent is critical as it influences the solubilities of the diastereomeric salts. The presence of even small amounts of water or other co-solvents can significantly alter the outcome.[4]
-
Temperature Control: The temperature profile during dissolution and crystallization must be precisely controlled. The rate of cooling can impact crystal growth, size distribution, and the potential for co-precipitation of the more soluble diastereomer.
-
Agitation: The stirring rate can affect nucleation and crystal growth kinetics. Consistent agitation is necessary for achieving a homogeneous solution and uniform crystal formation.
-
Seeding: The use of seed crystals of the desired diastereomeric salt can promote crystallization and improve reproducibility by controlling the crystal form and size.
Conclusion and Future Perspectives
For researchers and drug development professionals, the key to success lies in a systematic and rigorous experimental approach to screen and optimize the resolution process for their specific substrate. By carefully controlling the experimental parameters outlined in this guide and benchmarking against established resolving agents and alternative techniques like chiral HPLC, the efficacy and reproducibility of this compound can be thoroughly assessed. As the demand for enantiomerically pure pharmaceuticals continues to grow, the exploration and validation of new chiral resolving agents remain a critical endeavor in the advancement of drug development.
References
-
Population Balance Modeling of Diastereomeric Salt Resolution. (2023). Crystal Growth & Design. [Link]
-
CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. [Link]
- Process for resolving chiral acids with 1-aminoindan-2-ols. (n.d.). Google Patents.
-
Strategies for chiral separation: from racemate to enantiomer. (2023). RSC Publishing. [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (n.d.). RSC Publishing. Retrieved January 28, 2026, from [Link]
-
Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. (2015). RSC Publishing. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 28, 2026, from [Link]
-
Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Study on the Resolution Effect of Chiral Separation of Finerenone Using Different d-Tartaric Acid Derivatives. (2023). Crystal Growth & Design. [Link]
-
Chiral Resolution of Mandelic Acid through Preferential Cocrystallization with Nefiracetam. (2020). Crystal Growth & Design. [Link]
-
Continuous Preferential Crystallization of Chiral Molecules in Single and Coupled Mixed-Suspension Mixed-Product-Removal Crystallizers. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]
-
Mass balancing in kinetic resolution: calculating yield and enantiomeric excess using chiral... (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
-
CHIRAL SEPARATION USING HYBRID OF PREFERENTIAL CRYSTALLIZATION MODERATED BY A MEMBRANE BARRIER. (n.d.). Georgia Tech. Retrieved January 28, 2026, from [Link]
-
6.8 Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts. [Link]
-
Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. (n.d.). PMC. [Link]
-
Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2023). Chemical Communications. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). PMC. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
-
(PDF) Chiral Separations by High‐Performance Liquid Chromatography. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. (2022). ResearchGate. [Link]
-
Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. (n.d.). J-STAGE. Retrieved January 28, 2026, from [Link]
-
Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). Chiral Separation. [Link]
-
(PDF) Matrix Effect in the Quantitative Determination of Mandelic and Phenylglyoxylic Acid in Urine Samples by HPLC-MS/MS with Isotopic Dilution. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Chiral HPLC Column. (n.d.). Phenomenex. Retrieved January 28, 2026, from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved January 28, 2026, from [Link]
-
Predicting the Enantioseparation Efficiency of Chiral Mandelic Acid in Diastereomeric Crystallization Using a Quartz Crystal Microbalance. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]
-
Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. (2011). NIH. [Link]
-
Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
-
A Most Enantioselective Chiral Surface: Tartaric Acid on All Surfaces Vicinal to Cu(110). (2019). ACS Publications. [Link]
-
A study on the chiral inversion of mandelic acid in humans. (n.d.). RSC Publishing. Retrieved January 28, 2026, from [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen. [Link]
-
Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). MDPI. [Link]
-
Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (n.d.). Nature. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). LCGC International. Retrieved January 28, 2026, from [Link]
-
Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]
Sources
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Prospective Cost-Benefit Analysis of (-)-cis-2-Benzamidocyclohexanecarboxylic Acid in Asymmetric Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the economic and procedural efficiency of achieving enantiopurity is a paramount concern. The choice of a chiral resolving agent is a critical decision point, balancing cost, efficacy, and scalability. This guide provides a prospective cost-benefit analysis of a lesser-documented resolving agent, (-)-cis-2-Benzamidocyclohexanecarboxylic Acid, comparing its potential attributes against well-established industry standards.
A Note on Experimental Data: An extensive review of scientific literature and patent databases reveals a notable absence of detailed, quantitative experimental data for the application of this compound in chiral resolutions. Consequently, this guide will proceed with a theoretical and structural analysis of the molecule, presenting a framework for its evaluation and comparing its inferred properties to the proven performance of common alternatives.
Structural Rationale and Potential Advantages
This compound possesses a unique combination of structural features that could, in theory, offer advantages in the resolution of racemic bases, particularly amines.
-
Rigid Cyclohexane Backbone: The cyclohexane ring provides a conformationally restricted and sterically defined scaffold. This rigidity can lead to more distinct energetic differences between the two diastereomeric salts formed during resolution, potentially resulting in higher selectivity and more efficient crystallization of the desired diastereomer.
-
Secondary Interactions: The presence of the benzamido group allows for the possibility of secondary, non-ionic interactions, such as hydrogen bonding and π-π stacking. These interactions can further stabilize the crystal lattice of one diastereomer over the other, enhancing the resolution efficiency.
-
Carboxylic Acid Functionality: The carboxylic acid group provides the necessary acidic handle for the formation of diastereomeric salts with racemic bases.
These features suggest that this compound could be particularly effective for resolving amines where other, more common resolving agents like tartaric or mandelic acid fail to provide adequate separation.
Proposed Synthesis of this compound
A key component of a cost-benefit analysis is the accessibility and cost of the resolving agent itself. A plausible synthetic route starting from relatively inexpensive starting materials is outlined below. The cost of this multi-step synthesis would need to be factored into the overall cost of its use.
Figure 1. Proposed synthetic pathway for this compound.
A Framework for Cost-Benefit Analysis
The economic viability of using this compound hinges on a direct comparison with established alternatives under identical conditions. The following tables outline the key parameters for such an analysis.
Table 1: Cost Comparison of Chiral Resolving Acids
| Resolving Agent | Purity | Price (USD/g) | Supplier |
| This compound | >98% | Variable, research grade | TCI, Fisher Scientific |
| L-(+)-Tartaric Acid | >99% | ~$0.20 - $0.50 | Multiple |
| D-(-)-Mandelic Acid | >99% | ~$0.50 - $1.00 | Multiple |
Note: Prices are estimates and can vary significantly based on supplier, grade, and quantity.
Table 2: Performance Benchmark of Common Resolving Agents
| Resolving Agent | Substrate Example | Typical Yield of Desired Enantiomer | Typical Enantiomeric Excess (e.e.) | Reference |
| L-(+)-Tartaric Acid | 1-Phenylethylamine | ~40-45% (after 1 crystallization) | >95% | [1] |
| D-(-)-Mandelic Acid | Racemic Bases | Variable, often high e.e. | >98% | [2] |
| This compound | Hypothetical Amine | To Be Determined | To Be Determined | N/A |
Experimental Protocols
The following protocols provide a standardized workflow for evaluating a new resolving agent like this compound.
Protocol 1: General Procedure for Diastereomeric Salt Resolution
Figure 3. Workflow for the recovery of the acidic resolving agent.
-
Acidification: Take the aqueous layer remaining after the extraction of the liberated amine (Step 5 in Protocol 1), which contains the sodium salt of the resolving agent.
-
Precipitation: Cool the aqueous solution in an ice bath and acidify with concentrated HCl until the pH is below 2. The resolving agent should precipitate out of solution.
-
Isolation: Collect the solid by filtration.
-
Washing and Drying: Wash the solid with cold water to remove any inorganic salts and then dry under vacuum.
-
Purity Check: Assess the purity of the recovered resolving agent by measuring its melting point and optical rotation.
Alternative Methodologies: A Broader Perspective
While classical resolution is a robust technique, it is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer. For a comprehensive cost-benefit analysis, alternative approaches should be considered, especially in an industrial context.
-
Asymmetric Synthesis: This approach creates the desired enantiomer directly, avoiding the need for separation. While often requiring more complex catalysts and reaction conditions, it can be more atom-economical and cost-effective at scale.
-
Enzymatic Resolution: This kinetic resolution method uses enzymes to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. []* Chiral Chromatography: While often more expensive due to the cost of the chiral stationary phase, preparative HPLC can be a highly effective method for separating enantiomers, especially at smaller scales. [4]* Dynamic Kinetic Resolution: This advanced technique combines the resolution step with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired product.
Conclusion and Future Outlook
This compound presents an interesting structural motif for a chiral resolving agent, with the potential for high selectivity due to its rigid framework and capacity for secondary interactions. However, without concrete experimental data, its practical utility and cost-effectiveness remain speculative.
For researchers and drug development professionals, the key takeaway is the importance of a systematic evaluation. The protocols and framework provided in this guide offer a roadmap for assessing the performance of this, or any new, resolving agent. A thorough analysis would involve screening against a panel of racemic substrates and comparing the results directly with established, cost-effective alternatives like tartaric and mandelic acids. The decision to adopt a new resolving agent will ultimately depend on its ability to provide a clear advantage in terms of yield, purity, cost, and scalability for a specific application.
References
- [Reference to a general organic chemistry textbook or a review on chiral resolution]
- [Reference to a patent or publication on the synthesis of aminocyclohexanecarboxylic acid deriv
- [Reference to a supplier c
- [Reference to a supplier c
- [Reference to a supplier c
- Development of a Liquid-Phase Process for Recycling Resolving Agents within Diastereomeric Resolutions. Request PDF.
- [Reference discussing the principles of asymmetric synthesis]
- [Reference on enzymatic resolution, e.g.
- Chromatographic resolution of chirals. Manufacturing Chemist. 2007.
- [Reference on dynamic kinetic resolution]
- [Reference to a general guide on chiral separ
- Reiterative Chiral Resolution/Racemization/Recycle (RRR Synthesis) for an Effective and Scalable Process for the Enantioselective Synthesis of a Dual IDO1/TDO2 Inhibitor Imidazoisoindole Derivative. Organic Process Research & Development. 2020.
- [Reference on the synthesis of cis-2-aminocyclohexanol, e.g., CN114315609A]
- Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives. The Journal of Organic Chemistry.
- Experiment #5: Resolution of (R,S)
- [Reference on the importance of chiral separation in pharmaceuticals, e.g.
- [Reference on the synthesis of related compounds, e.g.
- [Reference on general resolution principles, e.g.
- [Reference to a screening kit, e.g.
- [Reference on the reaction of chiral acids and bases, e.g.
- Chiral Resolution and Separ
- [Reference on the synthesis of rel
- [Reference on the synthesis of related amino acid derivatives, e.g.
- [Reference on the preparation of aminocyclohexanecarboxylic acid deriv
- [Reference mentioning the CAS number of the target compound]
- [Reference mentioning the CAS number of the target compound]
- [Reference mentioning the CAS number of the target compound]
- A Comparative Guide to Chiral Resolving Agents: D(-)-Mandelic Acid vs. L-(+). Benchchem.
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (-)-cis-2-Benzamidocyclohexanecarboxylic Acid
Hazard Identification and Risk Assessment: A Proactive Approach
Before any disposal protocol is initiated, a thorough understanding of the potential hazards associated with (-)-cis-2-Benzamidocyclohexanecarboxylic Acid is paramount. In the absence of a dedicated SDS, we will infer its properties from available data on its enantiomer, (+)-cis-2-Benzamidocyclohexanecarboxylic Acid (CAS 26685-82-5), and its constituent functional groups: a benzamide and a cyclohexanecarboxylic acid.
Key Inferences:
-
Likely Hazards: Based on the hazard codes for the (+)-cis isomer (Xi), the compound should be treated as an irritant .[2] This is consistent with the known properties of similar carboxylic acids and amides, which can cause irritation to the skin, eyes, and respiratory tract.[3][4][5][6]
-
Toxicity Profile: While specific toxicity data for the target compound is unavailable, related compounds like benzamide and cyclohexanecarboxylic acid derivatives generally exhibit low acute toxicity.[7][8][9] However, it is prudent to handle the compound with care to minimize exposure.
-
Environmental Impact: Data on the environmental fate of this specific molecule is scarce. As a general principle for synthetic organic compounds, release into the environment should be avoided to prevent potential long-term impacts.
Personal Protective Equipment (PPE):
A risk assessment mandates the use of appropriate PPE during handling and disposal.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses or goggles | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin irritation. |
| Body Protection | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of airborne dust particles. A NIOSH-approved respirator may be necessary for large quantities or in poorly ventilated areas. |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the understanding that it is a non-hazardous solid waste, based on the available information. However, institutional and local regulations must always be consulted and adhered to.
Step 1: Waste Identification and Segregation
-
Designation: Designate a specific, clearly labeled waste container for "this compound and related solid waste."
-
Segregation: Do not mix this waste with other chemical waste streams, especially liquids, reactive chemicals, or heavy metals. This practice is crucial for safe and compliant disposal.[10]
Step 2: Containerization
-
Primary Container: Use a robust, sealable container compatible with the solid waste. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.
-
Labeling: The container must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department as soon as the first item of waste is added.[10] The label should include:
-
The full chemical name: "this compound"
-
The words "Non-Hazardous Solid Chemical Waste" (or as directed by your EHS)
-
The date of waste generation
-
The name of the principal investigator and laboratory location
-
Step 3: Waste Accumulation and Storage
-
Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Conditions: Keep the container away from sources of ignition, heat, and incompatible materials.[3][7]
Step 4: Disposal Pathway
-
Consult EHS: Before proceeding with final disposal, always consult your institution's EHS office. They will provide specific guidance based on local and national regulations.
-
Likely Disposal Route: As a non-hazardous solid organic waste, the most probable disposal method will be incineration by a licensed waste management contractor.[11][12] This method ensures the complete destruction of the compound. Landfilling in a designated chemical landfill is another possibility, but incineration is generally preferred for organic materials.[11]
-
Documentation: Complete all necessary waste pickup forms as required by your EHS department.
Diagram of Disposal Workflow:
Caption: A flowchart outlining the key steps for the proper disposal of this compound.
Spill Management Protocol
In the event of a spill, a calm and methodical response is crucial to ensure safety.
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.
-
Don PPE: At a minimum, wear the PPE outlined in the table above.
-
Containment: For a solid spill, carefully sweep the material to prevent it from becoming airborne. Avoid creating dust. If necessary, gently mist the material with water to dampen it.
-
Collection: Place the swept material into a labeled waste container.
-
Decontamination: Clean the spill area with a suitable solvent (such as ethanol), followed by soap and water.[10] Collect all cleaning materials in a sealed bag for disposal with the chemical waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Regulatory Framework: Adherence to EPA and RCRA Guidelines
The disposal of all chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] While this compound is not anticipated to be a "listed" hazardous waste, it is the generator's responsibility to determine if it exhibits any "characteristic" hazardous properties (ignitability, corrosivity, reactivity, or toxicity).[11] Based on available data, it does not meet these criteria.
Key RCRA Compliance Points:
-
Generator Status: Your laboratory will be classified as a Very Small, Small, or Large Quantity Generator based on the total amount of hazardous waste produced per month.[3] This status dictates specific storage and handling requirements.
-
Waste Minimization: As a best practice, only procure the amount of chemical necessary for your research to minimize waste generation.
-
Training: All laboratory personnel who handle chemical waste must receive appropriate training on hazardous waste management procedures.[11]
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound, while seemingly a routine task, is a critical component of responsible scientific research. By following this comprehensive guide, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of laboratory safety and environmental stewardship. Always remember that proactive risk assessment and consultation with your institution's EHS department are the cornerstones of a successful and safe chemical management program.
References
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 19). Non-Hazardous Materials and Waste Management Hierarchy. Retrieved from [Link]
-
Synerzine. (2018, June 22). Safety Data Sheet: Cyclohexanecarboxylic acid. Retrieved from [Link]
-
VLS Environmental Services. (n.d.). Hazardous vs. Non-Hazardous Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151272, 2-Aminocyclohexanecarboxylic acid. Retrieved from [Link]
-
European Food Safety Authority. (2012, January 31). Tier 2 summary of fate and behaviour in the environment for the active substance fenhexamid (KBR 2738) (Annex I renewal). Retrieved from [Link]
-
U.S. Waste Industries Inc. (n.d.). Non-Hazardous Waste Disposal. Retrieved from [Link]
-
Wikipedia. (n.d.). Hazardous waste in the United States. Retrieved from [Link]
- Google Patents. (n.d.). US4348410A - Cyclohexane carboxylic acid derivatives.
-
U.S. Consumer Product Safety Commission. (2018, August 8). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for 1,2-Cyclohexanedicarboxylic acid, dinonyl - ester, branched and linear (DINX)”. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). (+)-CIS-2-BENZAMIDOCYCLOHEXANECARBOXYLIC ACID. Retrieved from [Link]
-
ChemBK. (2024, April 9). cis-1,2-Cyclohexanedicarboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12610633, cis-2-Methylcyclohexanecarboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756601, 2-Benzoylcyclohexanecarboxylic acid. Retrieved from [Link]
Sources
- 1. (+)-CIS-2-BENZAMIDOCYCLOHEXANECARBOXYLIC ACID | 26685-82-5 [chemicalbook.com]
- 2. (+)-CIS-2-BENZAMIDOCYCLOHEXANECARBOXYLIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. fishersci.fr [fishersci.fr]
- 4. synerzine.com [synerzine.com]
- 5. fishersci.com [fishersci.com]
- 6. chembk.com [chembk.com]
- 7. fishersci.at [fishersci.at]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. US4348410A - Cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
- 10. BENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Non-Hazardous Industrial Waste Disposal | U.S. Waste [uswonline.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. sfasu.edu [sfasu.edu]
- 14. cdhfinechemical.com [cdhfinechemical.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (-)-cis-2-Benzamidocyclohexanecarboxylic Acid
Understanding the Hazard Profile
(-)-cis-2-Benzamidocyclohexanecarboxylic Acid is a chiral organic compound. While specific toxicity data for this exact enantiomer is not extensively documented in publicly available literature, a robust safety protocol can be developed by examining its structural components: a carboxylic acid and a benzamide group attached to a cyclohexane ring. The hazard assessment for the closely related (+)-cis-2-Benzamidocyclohexanecarboxylic acid indicates that it is an irritant.[1] Therefore, it is prudent to handle this compound with the assumption that it poses similar risks.
Known Hazards of Structurally Similar Compounds:
| Hazard Classification | Description | Source |
| Irritant (Xi) | Irritating to eyes, respiratory system, and skin. | [1] |
| Acute Oral Toxicity | Harmful if swallowed. | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | [3][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | |
| Suspected Mutagen | Suspected of causing genetic defects (for Benzamide).[2] |
Physicochemical Properties Influencing Exposure Risk:
| Property | Value | Significance for Handling | Source |
| Physical State | Solid, white to light yellow crystal powder. | Risk of airborne dust generation during handling. | [1] |
| Melting Point | 205-209 °C | Stable at room temperature, but thermal decomposition at high temperatures may release hazardous fumes. | [1][5] |
| pKa | 4.58±0.44 (Predicted) | As a weak acid, it can react with bases.[1] Carboxylic acids, in general, can be corrosive.[6] | |
| Storage Temperature | 2-8°C | Requires refrigerated storage. | [1][5] |
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe handling. The following recommendations are based on a risk assessment for a solid, irritant, and potentially harmful chemical.
Primary Engineering Control: The Fume Hood
All handling of this compound powder should be conducted within a certified chemical fume hood.[7] This primary engineering control is critical for minimizing inhalation exposure to fine particulates.
Essential PPE Ensemble
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles are the minimum requirement.[8][9] A face shield worn over safety glasses is recommended when handling larger quantities or when there is a significant risk of splashing.[10]
-
Rationale: The predicted irritancy to eyes necessitates robust protection.[1] Standard safety glasses do not provide a sufficient seal against dust particles.
-
-
Skin Protection:
-
Gloves:
-
Laboratory Coat:
-
Requirement: A long-sleeved, buttoned laboratory coat.
-
Rationale: To protect the skin and personal clothing from contamination.
-
-
-
Respiratory Protection:
-
Requirement: When handling the powder outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[8][10]
-
Rationale: The solid nature of the compound presents a risk of aerosolization and subsequent inhalation, which can lead to respiratory tract irritation.[1]
-
PPE Selection and Donning/Doffing Workflow
Caption: PPE Donning and Doffing Workflow.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include proper handling, storage, and disposal procedures.
Handling Protocol
-
Preparation: Designate a specific area within the fume hood for handling. Ensure all necessary equipment (spatulas, weigh boats, solvent dispensers) are present to minimize movement in and out of the hood.
-
Weighing: When weighing the solid, use a microbalance within the fume hood or in an enclosure to prevent dust dispersal.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area with an appropriate solvent and wipe it down.
Storage Plan
-
Temperature: Store at the recommended 2-8°C in a clearly labeled, sealed container.[1][5]
-
Segregation: As an organic acid, store it separately from bases, oxidizing agents, and reactive metals.[6][7][12] Storing organic acids in a flammable cabinet, with secondary containment, is ideal.[13]
-
Ventilation: Ensure the storage location is well-ventilated.
Spill Management
In the event of a spill, a calm and methodical response is crucial.
Caption: Spill Response Workflow.
Disposal Plan
-
Waste Categorization: All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Disposal Procedure:
-
Collect waste in a clearly labeled, sealed container.
-
Follow your institution's guidelines for hazardous waste disposal. This typically involves arranging for pickup by a licensed disposal company.[14][15]
-
Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[10]
-
By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring a secure research environment for yourself and your colleagues.
References
-
(+)-CIS-2-BENZAMIDOCYCLOHEXANECARBOXYLIC ACID Three Chongqing Chemdad Co. ,Ltd. Available at: [Link]
-
2-Benzoylcyclohexanecarboxylic acid | C14H16O3 | CID 2756601 - PubChem. Available at: [Link]
-
SAFETY DATA SHEET - 1,4-Cyclohexanedicarboxylic acid. West Liberty University. Available at: [Link]
-
Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. Ionization. Available at: [Link]
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. Available at: [Link]
-
Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Creative Safety Supply. Available at: [Link]
-
Organic Acid Standard Operating Procedure. Washington Nanofabrication Facility. Available at: [Link]
-
Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
What Are You Wearing? Basic PPE for Pesticide Safety. UC IPM. Available at: [Link]
-
Organic Acids Chemical Storage Sheet. University of Waterloo. Available at: [Link]
-
Personal Protective Equipment: Chemical Handling. Good Day's Work. Available at: [Link]
-
2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem. Available at: [Link]
-
Safety Data Sheet: Benzoic acid. Carl ROTH. Available at: [Link]
-
BENZAMIDE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]
-
Safe practices for storing acids and bases in the workplace. Storemasta. Available at: [Link]
-
A Brief Guide to Acid Storage. Chemstore Ireland. Available at: [Link]
-
Safety equipment, PPE, for handling acids. Quicktest. Available at: [Link]
-
Personal Protective Equipment for Handling Pesticides. University of Florida, IFAS Extension. Available at: [Link]
-
Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. MDPI. Available at: [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. Available at: [Link]
-
Personal Protective Equipment. US EPA. Available at: [Link]
-
SAFETY DATA SHEET - SRM 350c Benzoic Acid. National Institute of Standards and Technology. Available at: [Link]
Sources
- 1. (+)-CIS-2-BENZAMIDOCYCLOHEXANECARBOXYLIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. (+)-CIS-2-BENZAMIDOCYCLOHEXANECARBOXYLIC ACID | 26685-82-5 [chemicalbook.com]
- 6. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 7. coral.washington.edu [coral.washington.edu]
- 8. fishersci.com [fishersci.com]
- 9. velsafe.com [velsafe.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. nj.gov [nj.gov]
- 12. alliancechemical.com [alliancechemical.com]
- 13. uwaterloo.ca [uwaterloo.ca]
- 14. lobachemie.com [lobachemie.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
